5-(Pyridin-3-yl)-1h-indole
Description
Properties
IUPAC Name |
5-pyridin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOYJYRICGOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566327 | |
| Record name | 5-(Pyridin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-49-4 | |
| Record name | 5-(Pyridin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the core heterocyclic compound, 5-(Pyridin-3-yl)-1H-indole. This molecule serves as a crucial scaffold in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs. This document outlines a probable synthetic route based on established palladium-catalyzed cross-coupling reactions and details the expected analytical characterization of the title compound.
Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, the coupling occurs between a 5-haloindole derivative and pyridine-3-boronic acid. 5-Bromoindole is a common and commercially available starting material for this purpose. To ensure the stability of the indole ring during the reaction, the indole nitrogen is often protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be subsequently removed.
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: N-Protection of 5-Bromo-1H-indole
A solution of 5-bromo-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is treated with a base (e.g., sodium hydride) to deprotonate the indole nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture to introduce the Boc protecting group. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The protected product, tert-butyl 5-bromo-1H-indole-1-carboxylate, is then isolated and purified using standard techniques such as column chromatography.
Step 2: Suzuki-Miyaura Coupling
To a reaction vessel containing tert-butyl 5-bromo-1H-indole-1-carboxylate and pyridine-3-boronic acid are added a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. A mixture of solvents, such as toluene and ethanol or dioxane and water, is used to facilitate the dissolution of the reactants. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the starting materials are consumed. After cooling, the product, tert-butyl this compound-1-carboxylate, is extracted and purified.
Step 3: Deprotection
The Boc protecting group is removed by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or by heating in a protic solvent. This yields the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data based on the characterization of similar indole derivatives found in the literature.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum would show characteristic signals for the indole and pyridine protons. The indole NH proton would appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). Aromatic protons on both the indole and pyridine rings would be observed in the range of 7.0-9.0 ppm with specific coupling patterns. For instance, the C2-H and C3-H of the indole would appear as doublets or multiplets, and the pyridine protons would exhibit their characteristic splitting patterns. |
| ¹³C NMR | The spectrum would display the expected number of carbon signals corresponding to the molecular structure. The chemical shifts would be indicative of the aromatic nature of the rings, with carbons attached to nitrogen appearing at lower field. |
| Mass Spectrometry (MS) | The mass spectrum, typically obtained using electrospray ionization (ESI), would show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₁₃H₁₀N₂). |
| Melting Point (m.p.) | A sharp melting point would indicate the purity of the synthesized compound. |
| High-Resolution Mass Spectrometry (HRMS) | HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound. |
Biological Significance and Signaling Pathways
Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the field of oncology. These compounds have been shown to act as inhibitors of various enzymes and modulators of signaling pathways implicated in cancer progression.
For instance, certain derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[1] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.
Other derivatives have been developed as modulators of the orphan nuclear receptor Nur77, which is involved in apoptosis.[2] The interaction of these compounds with Nur77 can trigger mitochondrial targeting and induce cancer cell death.
Furthermore, more complex molecules incorporating the 5-(pyridin-3-yl)indole scaffold have been shown to induce a form of non-apoptotic cell death called methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[3][4][5]
IDO1 Inhibition Signaling Pathway
Caption: Inhibition of the IDO1 pathway by this compound derivatives.
This guide provides a foundational understanding of the synthesis and characterization of this compound, a key building block in the discovery of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-3-yl)-1h-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(Pyridin-3-yl)-1h-indole. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles predicted values from closely related analogs and outlines detailed experimental protocols for its synthesis and the determination of its key physicochemical characteristics. Furthermore, this guide explores the significant signaling pathways associated with derivatives of this compound, namely the Indoleamine 2,3-dioxygenase 1 (IDO1) and the Nuclear Receptor 77 (Nur77) pathways, which are of considerable interest in the fields of oncology and immunology. The information is presented to be a valuable resource for researchers engaged in the study and development of novel therapeutics based on the pyridinyl-indole scaffold.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₀N₂ | - |
| Molecular Weight | 194.23 g/mol | Calculated |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP (XLogP3) | 2.3 | Computed for 5-pyridin-3-yl-1H-indole-3-carbonitrile[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of cross-coupling reactions common in medicinal chemistry. A plausible and widely applicable method is the Suzuki-Miyaura coupling reaction. The following protocol is a generalized procedure based on the synthesis of similar biaryl compounds.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound via Suzuki coupling.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-1H-indole (1.0 equivalent) and pyridine-3-boronic acid (1.2 equivalents) in a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Addition of Base and Catalyst: To the solution, add sodium carbonate (Na₂CO₃, 2.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is partially removed under reduced pressure, and the residue is partitioned between ethyl acetate (EtOAc) and water.
-
Extraction and Washing: The aqueous layer is extracted with EtOAc (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is evaporated in vacuo, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, this compound, are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Physicochemical Properties
The following are standard experimental procedures for determining the key physicochemical properties of a novel organic compound like this compound.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for determining the key physicochemical properties of the title compound.
Methodologies:
-
Melting Point: The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.
-
Boiling Point: For a non-volatile solid, the boiling point is not typically determined. If the compound were a liquid, the boiling point could be determined by simple distillation, where the temperature at which the liquid-vapor equilibrium is established is measured.
-
Solubility: The aqueous solubility can be determined using the shake-flask method. An excess amount of the compound is added to a known volume of water and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured, typically by UV-Vis spectrophotometry or HPLC. Solubility in other solvents like DMSO and ethanol can be determined similarly.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is half-ionized.
-
logP (Octanol-Water Partition Coefficient): The lipophilicity of the compound can be determined by the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol and water phases is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Associated Signaling Pathways
Derivatives of this compound have been identified as modulators of key biological pathways, making this scaffold of significant interest for drug discovery.
Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[3][4] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[3] Some studies have also linked IDO1 activity to the activation of the PI3K-Akt signaling pathway in cancer cells, promoting proliferation and inhibiting apoptosis.[5]
Caption: The IDO1 signaling pathway and the role of this compound derivatives as inhibitors.
Nuclear Receptor 77 (Nur77) Signaling Pathway
Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and metabolism.[6] Its expression can be induced by various stimuli, including tumor necrosis factor (TNF).[7] Nur77 can exert its effects through both genomic and non-genomic pathways. In its pro-apoptotic role, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, leading to the induction of apoptosis.[6] The activity and localization of Nur77 are regulated by several signaling pathways, including MAPK, PI3K/Akt, and PKC.[8]
Caption: The Nur77 signaling pathway, highlighting its role in apoptosis and modulation by signaling cascades.
Conclusion
This compound represents a valuable chemical scaffold with significant potential for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is yet to be published, this guide provides a foundational understanding based on predicted data and established experimental protocols. The association of its derivatives with critical biological targets such as IDO1 and Nur77 underscores the importance of further research into this class of compounds. The methodologies and pathway diagrams presented herein are intended to facilitate and guide future investigations in this promising area of medicinal chemistry.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(Pyridin-3-yl)-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(Pyridin-3-yl)-1H-indole, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and characterization.
Summary of Spectroscopic Data
The following tables provide a consolidated summary of the available spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.99 | d | 2.3 | H-2' |
| 8.52 | dd | 4.8, 1.6 | H-6' |
| 8.24 | br s | NH | |
| 8.08 | dt | 8.0, 2.0 | H-4' |
| 7.92 | d | 1.8 | H-4 |
| 7.50 | d | 8.5 | H-7 |
| 7.45-7.41 | m | H-5' | |
| 7.39 | dd | 8.5, 2.1 | H-6 |
| 7.31 | t | 2.8 | H-2 |
| 6.59 | dd | 3.1, 0.8 | H-3 |
Solvent: DMSO-d6
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 148.2 | C-6' |
| 147.2 | C-2' |
| 137.0 | C-4a |
| 134.4 | C-4' |
| 133.5 | C-5 |
| 128.2 | C-7a |
| 125.7 | C-2 |
| 124.9 | C-6 |
| 123.8 | C-5' |
| 120.3 | C-4 |
| 111.9 | C-7 |
| 102.5 | C-3 |
Solvent: DMSO-d6
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1605, 1579, 1476, 1426 | Aromatic C=C and C=N Stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 195.0917 | [M+H]+ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei. The solvent used was deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a solid, and the absorption bands are reported in reciprocal centimeters (cm-1).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the protonated molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
The Multifaceted Biological Activities of 5-(Pyridin-3-yl)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(pyridin-3-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, enzyme inhibitory, and other therapeutic potentials. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying mechanisms of action and experimental workflows.
Core Biological Activities and Quantitative Data
The biological activities of this compound derivatives are diverse, with the most significant research focused on their potential as anticancer agents and specific enzyme inhibitors. The following tables summarize the quantitative data for various derivatives, providing a comparative overview of their potency.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of a non-apoptotic form of cell death known as methuosis and the modulation of the orphan nuclear receptor Nur77.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | HeLa | Vacuole-Inducing | Potent (not quantified with IC50) | [1][2] |
| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | MDA-MB-231 | Antiproliferative | Potent (not quantified with IC50) | [1][3][2] |
| 12i | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | HeLa | Vacuole-Inducing | Potent (not quantified with IC50) | [1][3][2] |
| 8b | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | Various Liver Cancer Cells | Antiproliferative | Good potency | [4][5] |
| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | A549 | Antiproliferative | 0.012 | |
| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | K562 | Antiproliferative | 0.010 | [6] |
Enzyme Inhibition
A significant area of investigation for this class of compounds is their ability to inhibit various enzymes implicated in disease pathogenesis, including indoleamine 2,3-dioxygenase 1 (IDO1), aldosterone synthase (CYP11B2), and the orphan nuclear receptor Nur77.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Key Findings | Reference |
| 1H-indole-4,7-diones | IDO1 | Enzymatic Assay | Moderate (micromolar) | Reversible competitive inhibitors | [7] |
| Pyridyl- or isoquinolinyl-substituted indoles | CYP11B2 | Enzymatic Assay | < 0.003 | Highly potent and selective over CYP11B1 | [8] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | Nur77 | Binding Assay | Good binding activity | Induces Nur77-dependent apoptosis | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Gently pipette the solution to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for MAPK/JNK Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK/JNK signaling pathway, indicating pathway activation or inhibition.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivatives for the desired times and concentrations. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[11]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[10]
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Signal Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalized to the total protein and a loading control like β-actin.[12]
In Vivo Xenograft Mouse Model for Anticancer Efficacy
This protocol outlines the general procedure for evaluating the in vivo anticancer activity of this compound derivatives using a tumor xenograft model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS or cell culture medium
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the selected human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[1]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration: Prepare the this compound derivative in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle only.[1]
-
Measurement of Tumor Volume and Body Weight: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.[7]
-
Endpoint and Data Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activity of this compound derivatives.
Methuosis Induction via MAPK/JNK Pathway
Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives induce methuosis, a non-apoptotic form of cell death, through the activation of the MAPK/JNK signaling pathway.
Caption: Methuosis induction by this compound derivatives.
Nur77-Mediated Apoptosis
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives can act as Nur77 modulators, leading to Nur77-dependent apoptosis in cancer cells.
Caption: Nur77-mediated apoptosis by this compound derivatives.
General Experimental Workflow for Anticancer Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound derivatives as potential anticancer agents.
Caption: Experimental workflow for anticancer drug discovery.
This technical guide provides a comprehensive, though not exhaustive, overview of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Core Scaffold of 5-(Pyridin-3-yl)-1H-indole: A Versatile Tool in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(pyridin-3-yl)-1H-indole core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the design of novel therapeutic agents. While the mechanism of action of the unsubstituted parent compound is not extensively documented, its derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the key mechanisms of action associated with prominent derivatives of the this compound scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. This document serves as a resource for researchers and drug development professionals interested in leveraging this versatile chemical entity for the discovery of new medicines.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products and synthetic compounds with significant pharmacological properties[1]. Its fusion with a pyridine ring at the 5-position gives rise to the this compound scaffold, a structure that has been extensively explored in medicinal chemistry. This core structure has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. This guide will delve into the distinct mechanisms of action of three key classes of derivatives stemming from this core: methuosis inducers, indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and Nur77 modulators.
Methuosis Induction via MAPK/JNK Signaling
A significant area of research has focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potent and selective anticancer agents that induce a non-apoptotic form of cell death known as methuosis[2][3][4].
Mechanism of Action
These derivatives, exemplified by compound 12A , trigger methuosis in cancer cells, a process characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes[2][3][5]. The formation of these vacuoles is linked to endoplasmic reticulum (ER) stress and is mediated through the activation of the MAPK/JNK signaling pathway[3][5]. Notably, these compounds exhibit high cytotoxicity against a range of cancer cell lines while showing minimal toxicity to normal human cells[2][3][4].
Signaling Pathway
Caption: Signaling pathway of methuosis induction by 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives.
Quantitative Data
| Compound | Vacuolization-Inducing Effect (1.0 µM, HeLa cells) | Anti-proliferative Activity (20 µM, HeLa cells) |
| 8a | No effect | No significant activity |
| 8b | No effect | No significant activity |
| 8c | No effect | No significant activity |
| 12c | 89 ± 0.55% | Significant |
| 12d | 74 ± 0.56% | Significant |
| 12p | 73 ± 1.56% | Significant |
| Data summarized from a study on pyridine-pyrimidine-indole-carbohydrazide derivatives[2]. |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed HeLa cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Vacuolization Assay:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at a concentration of 1.0 µM for 24 hours.
-
Observe the cells under a phase-contrast microscope to assess the formation of cytoplasmic vacuoles.
-
Quantify the percentage of vacuolated cells by counting at least 300 cells from three independent fields.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Derivatives of this compound-4,7-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism[6].
Mechanism of Action
IDO1 is overexpressed in many tumors and contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. The this compound-4,7-dione derivatives act as reversible competitive inhibitors of IDO1[6]. By blocking IDO1 activity, these compounds can potentially restore anti-tumor immunity.
Logical Relationship Diagram
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent | Semantic Scholar [semanticscholar.org]
- 6. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of the 5-(Pyridin-3-yl)-1H-indole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(Pyridin-3-yl)-1H-indole core is a heterocyclic scaffold of significant interest in medicinal chemistry. While direct therapeutic applications of the parent compound are not extensively documented, its structural framework serves as a valuable starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the therapeutic potential of this scaffold by examining the biological activities of its key derivatives. We will delve into the identified therapeutic targets, present quantitative data from relevant studies, detail experimental protocols, and visualize the associated signaling pathways. The evidence strongly suggests that the this compound moiety is a privileged structure in the design of novel therapeutics, particularly in oncology.
Key Therapeutic Targets and Derivatives
Research has identified several classes of derivatives of this compound with distinct therapeutic targets. These derivatives demonstrate the versatility of the core scaffold in engaging with different biological systems to elicit a therapeutic effect.
Induction of Methuosis in Cancer Cells
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized and identified as potent inducers of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1] This provides a novel strategy for cancer therapy, especially for apoptosis-resistant tumors.
One of the most promising compounds from this series is designated as 12A .[2][3] This compound exhibits high pan-cytotoxicity against a variety of cancer cell lines while showing low toxicity to normal human cells.[2] The induction of methuosis by compound 12A is linked to the activation of the MAPK/JNK signaling pathway and is associated with endoplasmic reticulum (ER) stress.[2][3][4]
| Compound | Vacuolization Ratio (%) in HeLa cells (at 1.0 µM) | Growth Inhibition (%) in HeLa cells (at 20.0 µM) |
| 12c | 89 ± 0.55 | Not specified in abstract |
| 12g | Potent | Significant |
| 12i | Potent | Significant |
| 12n | Potent | Significant |
| 12A | Potent | High |
| MOMIPP (Positive Control) | Similar to potent compounds | Similar to potent compounds |
Data summarized from a study on pyridine-pyrimidine-indole-carbohydrazide derivatives.[1]
Caption: Signaling pathway of Compound 12A-induced methuosis.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Derivatives of this compound-4,7-dione have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[5] IDO1 is a key enzyme in the tumor microenvironment that promotes immune escape by depleting tryptophan and producing immunosuppressive metabolites.[5] The inhibition of IDO1 is a significant strategy in cancer immunotherapy.
These compounds act as reversible competitive inhibitors of IDO1 and have shown moderate inhibitory potency at the micromolar level in both enzymatic and cell-based assays.[5] This suggests that the this compound-4,7-dione scaffold is a viable starting point for the development of novel IDO1 inhibitors.
Caption: Mechanism of IDO1 inhibition by this compound-4,7-dione derivatives.
Modulation of Nur77 for Anti-Cancer Activity
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been developed as potent modulators of the nuclear receptor Nur77 (also known as TR3 or NGFI-B).[6] Nur77 plays a crucial role in apoptosis, and its translocation from the nucleus to the mitochondria can trigger cell death.
Compound 8b from this series has demonstrated excellent binding activity to Nur77, comparable to the reference compound celastrol.[6] The cytotoxic effects of 8b in cancer cells are associated with its ability to induce Nur77's mitochondrial targeting, leading to Nur77-dependent apoptosis.[6] This highlights the potential of this scaffold in developing targeted anti-cancer agents that modulate Nur77 activity.
Caption: Nur77-dependent apoptosis induced by Compound 8b.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and evaluation of this compound derivatives.
General Synthesis Workflow
The synthesis of these complex derivatives often involves a multi-step process starting from simpler indole and pyridine precursors.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives (Series B)
A general procedure involves the reaction of different aldehydes with a key intermediate in refluxing ethanol.
-
Reaction Setup: A mixture of the desired aldehyde (1.2 mmol) and the intermediate 11 (5-guanidino-1H-indole-2-carbohydrazide derivative, 1 mmol) is prepared in 5 ml of ethanol.
-
Reaction Condition: The mixture is heated to reflux for 8 hours.
-
Work-up: The solvent is removed under vacuum.
-
Purification: The crude product is purified by flash chromatography on silica gel using a mixture of CH2Cl2 and MeOH as the eluent to yield the final compounds.
-
Characterization: The structures are confirmed by NMR and ESI-HRMS.[2]
In Vitro Vacuolization and Antiproliferative Assays
-
Cell Culture: HeLa cells are used for these assays.
-
Vacuolization Assay: Cells are treated with the test compounds at a low concentration (e.g., 1.0 µM) for 8 hours. The formation of vacuoles is then observed and quantified, often by microscopy.
-
Antiproliferative Assay: Cells are treated with the compounds at various concentrations (e.g., 1.0 µM and 20.0 µM) for 48 hours. Cell viability is assessed using standard methods like the MTT assay.
-
Control: A known methuosis inducer, such as MOMIPP, is used as a positive control.[2]
IDO1 Inhibition Assay
The inhibitory activity of the this compound-4,7-dione derivatives against IDO1 is evaluated in two main ways:
-
Enzymatic Assay: The direct inhibitory effect on the IDO1 enzyme is measured. This typically involves incubating the recombinant enzyme with tryptophan and the test compound, then quantifying the production of N-formylkynurenine.
-
Cell-Based Assay: The activity is assessed in cells stimulated to express IDO1. For example, HeLa cells are stimulated with interferon-gamma (IFN-γ). The ability of the compounds to inhibit IDO1 activity in these cells is then measured.[5]
-
Kinetic Analysis: Enzyme kinetics experiments are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible).[5]
Nur77 Binding and Apoptosis Assays
-
Nur77 Binding Assay: The ability of the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives to bind to Nur77 is assessed, often using techniques like surface plasmon resonance (SPR) or co-immunoprecipitation.
-
Cell Viability Assay: The cytotoxic effects of the compounds on various cancer cell lines (e.g., liver cancer cells) are determined using assays like MTT or SRB.
-
Apoptosis Induction: The induction of apoptosis is confirmed by methods such as Annexin V/PI staining followed by flow cytometry, and by observing the cleavage of PARP and caspase-3 by Western blotting.
-
Nur77 Translocation: The mitochondrial targeting of Nur77 is visualized using immunofluorescence microscopy, co-localizing Nur77 with mitochondrial markers.[6]
Conclusion
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important therapeutic targets in oncology, including the induction of methuosis, inhibition of the immune checkpoint enzyme IDO1, and modulation of the apoptosis-related nuclear receptor Nur77. The data presented in this guide underscores the versatility and potential of this chemical core. Further exploration and optimization of derivatives based on this scaffold are warranted to develop next-generation therapies for cancer and potentially other diseases. The detailed experimental protocols provided herein should facilitate such future research endeavors.
References
- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of 5-(Pyridin-3-yl)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on various derivatives of the 5-(Pyridin-3-yl)-1H-indole core structure. This scaffold has emerged as a versatile pharmacophore, yielding compounds with potent and selective activities against a range of biological targets relevant to oncology and immunology. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying mechanisms of action through signaling pathway diagrams.
Overview of Biological Activities
The this compound scaffold has been successfully modified to generate distinct classes of bioactive molecules. The primary areas of investigation for these derivatives include:
-
Immunosuppression via Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Derivatives featuring a 1H-indole-4,7-dione structure have been identified as potent, reversible, and competitive inhibitors of IDO1, a key enzyme in tumor immune evasion.[1]
-
Induction of Methuosis in Cancer Cells: By incorporating a pyrimidinylamino-carbohydrazide moiety, derivatives have been developed that induce a non-apoptotic form of cell death known as methuosis. This effect is linked to the MAPK/JNK signaling pathway and demonstrates selectivity for cancer cells over normal cells.[2][3][4][5]
-
Modulation of the Orphan Nuclear Receptor Nur77: Carboxamide derivatives have been shown to bind to Nur77 (also known as NR4A1), modulating its activity to induce apoptosis in cancer cells through pathways involving mitochondrial targeting.[6]
Quantitative Data Summary
The following tables present a summary of the quantitative data from in vitro studies of various this compound derivatives.
IDO1 Inhibition
Derivatives of this compound-4,7-dione have been evaluated for their ability to inhibit the IDO1 enzyme, which is overexpressed in many tumors and contributes to an immunosuppressive microenvironment.[1]
| Compound Class | Derivative Example | Assay Type | Target | IC50 (µM) | Notes |
| 1H-Indole-4,7-dione | N-alkyl substituted this compound-4,7-dione | Enzymatic | IDO1 | 0.16 ± 0.02 | Acts as a reversible competitive inhibitor.[7][8] |
Cytotoxicity and Methuosis Induction
Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been assessed for their cytotoxic effects, primarily through the induction of methuosis.
| Compound Class | Derivative Example | Cell Line | Assay Type | IC50 (µM) | Notes |
| Indole-2-carbohydrazide | Compound 12A | Various Cancer Cell Lines | Cytotoxicity | < 6 | Exhibits high pan-cytotoxicity against cancer cells.[4] |
| Various Normal Cell Lines | Cytotoxicity | > 50 | Demonstrates significant selectivity for cancer cells.[4] |
Nur77 Modulation and Binding Affinity
Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been characterized as modulators of the orphan nuclear receptor Nur77.
| Compound Class | Derivative Example | Cell Line | Assay Type | IC50 (µM) | Binding Affinity (KDFTA in µM) |
| Indole-2-carboxamide | Compound 12b | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.51 ± 0.12 | 0.42 |
| HCCLM3 (Hepatocellular Carcinoma) | Anti-proliferative | 2.07 ± 0.51 | |||
| Indole-2-carboxamide | Compound 8b | - | Surface Plasmon Resonance (SPR) | - | 0.354 |
| Indole-2-carboxamide | Compound ja | - | Surface Plasmon Resonance (SPR) | - | 0.091 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the studies of this compound derivatives.
IDO1 Enzyme Activity Assay (Cell-Based)
This protocol is used to measure the inhibitory effect of compounds on IDO1 activity in human cells.[2][6]
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Assay Setup: Seed HeLa cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Induction and Treatment:
-
The next day, replace the medium with 200 µL of fresh medium containing 15 µg/mL L-tryptophan.
-
Add human IFN-γ to a final concentration of 10 ng/mL to induce IDO1 expression.
-
Add the test compounds (e.g., this compound-4,7-dione derivatives) at various concentrations.
-
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Kynurenine Measurement:
-
After incubation, transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[6]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB, Ehrlich’s reagent) in glacial acetic acid.[9]
-
A yellow color develops upon reaction with kynurenine.
-
-
Data Analysis: Measure the absorbance at 480-492 nm using a microplate reader.[9] Calculate the concentration of kynurenine based on a standard curve and determine the IC50 values for the test compounds.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of compounds on cell viability and proliferation.[1]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) or normal cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1] During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a 1:1 DMSO-ethanol solution.[1]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Nur77 Mitochondrial Translocation Assay
This protocol determines if a compound induces the translocation of Nur77 from the nucleus to the mitochondria, a key step in its pro-apoptotic function.[10]
-
Cell Treatment: Culture cells (e.g., HepG2) and treat with the test compound (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives) for the desired time.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant (cytosolic and mitochondrial fraction).
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Nur77.
-
To ensure the purity of the fractions, also probe the membrane with antibodies for nuclear (e.g., Lamin B) and mitochondrial (e.g., HSP60 or VDAC) markers.[11][12]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Analyze the resulting bands to determine the relative amount of Nur77 in the nuclear versus the mitochondrial fraction in treated versus untreated cells. An increase in the mitochondrial fraction indicates translocation.
Visualization of Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the in vitro activities of this compound derivatives.
IDO1 Inhibition Workflow
Methuosis Induction via MAPK/JNK Pathway
Nur77-Mediated Apoptosis Pathway
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C regulates mitochondrial targeting of Nur77 and its family member Nor-1 in thymocytes undergoing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(Pyridin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(pyridin-3-yl)-1H-indole core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important molecular framework. While the precise initial synthesis of the parent compound, this compound, is not prominently documented in readily accessible literature, this guide outlines the probable synthetic routes based on established methodologies for analogous compounds. Furthermore, it delves into the well-documented history and evolution of its derivatives, which have shown promise in therapeutic areas such as oncology. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, biological activity, and therapeutic potential of this versatile scaffold.
Postulated Synthesis of the Core Scaffold
The synthesis of the core this compound structure can be approached through several established synthetic strategies for constructing bi-aryl and indole ring systems. The most probable and widely employed methods for creating the crucial carbon-carbon bond between the indole and pyridine rings involve modern cross-coupling reactions.
Suzuki-Miyaura Coupling
A prevalent method for the synthesis of 5-arylindoles is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a 5-haloindole (such as 5-bromo-1H-indole) with a pyridine-3-boronic acid or its corresponding ester. This versatile and high-yielding reaction is a cornerstone of modern organic synthesis.
Experimental Protocol: Representative Suzuki-Miyaura Coupling for this compound Synthesis
-
Reactants:
-
5-Bromo-1H-indole (1.0 equivalent)
-
Pyridine-3-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indole, pyridine-3-boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Fischer Indole Synthesis
A classic and powerful method for the formation of the indole ring itself is the Fischer indole synthesis. To synthesize this compound using this method, one would start with a (4-(pyridin-3-yl)phenyl)hydrazine and react it with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or acetaldehyde) under acidic conditions.
Experimental Protocol: Representative Fischer Indole Synthesis
-
Reactants:
-
(4-(Pyridin-3-yl)phenyl)hydrazine (1.0 equivalent)
-
Acetaldehyde (or a suitable precursor) (1.1 equivalents)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid)
-
Solvent (e.g., acetic acid or ethanol)
-
-
Procedure:
-
Dissolve (4-(pyridin-3-yl)phenyl)hydrazine in the chosen solvent.
-
Add the carbonyl compound and stir at room temperature to form the corresponding hydrazone.
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to the required temperature (can range from room temperature to reflux, depending on the catalyst and substrates).
-
Monitor the reaction until the formation of the indole is complete.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain this compound.
-
Historical Development and Key Derivatives
While the history of the parent compound is not clearly defined, the this compound scaffold has been a fertile ground for the development of numerous derivatives with significant biological activities. Research has particularly focused on its application in oncology, leading to the discovery of potent inhibitors of various cancer-related targets.
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives as Methuosis Inducers
A notable class of derivatives are the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides. These compounds have been investigated as inducers of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1][2][3] One particularly potent derivative, designated as 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.[1][3]
Table 1: In Vitro Antiproliferative Activity of Selected 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives
| Compound | Cell Line | GI₅₀ (µM) |
| 12c | HeLa | >20 |
| 12g | HeLa | 0.04 |
| 12i | HeLa | 0.03 |
| 12n | HeLa | 0.02 |
| 12A | HeLa | 0.02 |
| 12A | MDA-MB-231 | 0.03 |
| 12A | A549 | 0.04 |
| 12A | HCT116 | 0.02 |
Data synthesized from multiple sources.[1][3]
The mechanism of action of compound 12A involves the induction of cytoplasmic vacuoles derived from macropinosomes, which may originate from the endoplasmic reticulum (ER) and are associated with ER stress.[1][2] The MAPK/JNK signaling pathway has been implicated in 12A-induced methuotic cell death.[1][2]
This compound-4,7-diones as IDO1 Inhibitors
Another important class of derivatives are the this compound-4,7-diones, which have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is an enzyme that plays a crucial role in tumor immune escape by catabolizing the essential amino acid tryptophan.[4] The inhibition of IDO1 is a promising strategy in cancer immunotherapy. These compounds were designed to simplify the structure of natural marine alkaloids, Exiguamine A and Tsitsikammamines, which are also IDO1 inhibitors.[4]
Table 2: IDO1 Inhibitory Activity of this compound-4,7-dione Derivatives
| Compound | Enzymatic IC₅₀ (µM) | Cellular IC₅₀ (µM) (IFN-γ stimulated HeLa cells) |
| Lead Scaffold | Moderate | Moderate |
Quantitative data for specific derivatives was presented as "moderate inhibition potency at micromole level" in the source material.[4]
Enzyme kinetics studies have revealed that these compounds act as reversible competitive inhibitors of IDO1.[4]
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides as Nur77 Modulators
More recently, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been designed and synthesized as novel modulators of the orphan nuclear receptor Nur77.[5] Nur77 has been identified as a potential therapeutic target in cancer. The lead compound from this series, 8b, exhibited potent anticancer activity against various cancer cell lines with lower toxicity compared to the reference compound celastrol.[5] The cytotoxic action of 8b is associated with its ability to induce Nur77-mitochondrial targeting and subsequent Nur77-dependent apoptosis.[5]
Table 3: In Vitro Cytotoxicity of Compound 8b
| Cell Line | IC₅₀ (µM) |
| HepG2 (Liver Cancer) | Potent |
| SMMC-7721 (Liver Cancer) | Potent |
| A549 (Lung Cancer) | Potent |
| HCT116 (Colon Cancer) | Potent |
| L02 (Normal Liver) | Less Toxic |
Specific IC₅₀ values were not provided in the abstract, but the compound was described as having "good potency" and "lower toxicity".[5]
Conclusion
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the realm of oncology. While the specific historical details of its initial discovery remain to be fully elucidated from early chemical literature, the synthetic accessibility of this core through modern and classical methods has enabled extensive exploration of its chemical space. The development of derivatives targeting diverse biological pathways, including methuosis induction, IDO1 inhibition, and Nur77 modulation, underscores the therapeutic potential of this versatile molecular framework. This guide provides a foundational understanding for researchers to build upon, fostering further innovation in the design and synthesis of novel this compound-based therapeutic agents. The detailed experimental protocols and pathway diagrams serve as practical tools for scientists and drug development professionals engaged in this promising area of research.
References
Structural Analogs of 5-(Pyridin-3-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth overview of the structural analogs of 5-(Pyridin-3-yl)-1H-indole, a core scaffold that has garnered significant attention in medicinal chemistry. The versatility of this heterocyclic system has led to the development of a diverse range of derivatives with a broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of synthetic strategies, biological targets, structure-activity relationships (SAR), and relevant experimental protocols.
Core Structural Classes and Biological Activities
The this compound scaffold has been extensively modified to yield several classes of potent and selective modulators of various biological targets. These analogs have shown promise in therapeutic areas including oncology, immunology, neuroscience, and infectious diseases.
Pyrimidinyl-amino Indole Derivatives as Anticancer Agents
A prominent class of analogs incorporates a pyrimidinyl-amino linkage at the 5-position of the indole ring. These compounds have been investigated primarily for their anticancer properties, acting through mechanisms such as the induction of methuosis and the modulation of key cellular proteins.
-
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides: These derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death, in various cancer cell lines. Notably, analog 12A has demonstrated high pan-cytotoxicity against cancer cells while showing minimal toxicity to normal cells. The cytotoxic effect is linked to the induction of endoplasmic reticulum (ER) stress and the activation of the MAPK/JNK signaling pathway.[1][2][3]
-
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides: This subclass of compounds has been explored as modulators of the orphan nuclear receptor Nur77.[4][5] Analog 8b has shown significant anti-hepatocellular carcinoma (HCC) activity by binding to Nur77 and inducing its translocation to the mitochondria, thereby triggering apoptosis.[4]
Indole-4,7-diones as Immunomodulators
Analogs featuring an indole-4,7-dione core have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[6][7] IDO1 is a key enzyme in the kynurenine pathway and its overexpression in the tumor microenvironment contributes to immune evasion.[6][7] The this compound-4,7-dione scaffold has been identified as a promising starting point for the development of reversible competitive inhibitors of IDO1.[6][7]
Pyrrolo-pyridine and Fused Analogs in Various Therapeutic Areas
-
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-ones: These compounds have been discovered as potent inhibitors of the influenza virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase (RdRP).[8][9] Analog 12b exhibits significant antiviral activity with a good safety profile.[9]
-
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles: This class of fused indole analogs has been identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR).[10] These compounds have shown efficacy in rescuing the function of mutant CFTR, offering a potential therapeutic strategy for cystic fibrosis.
-
N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides: These derivatives have been developed as selective 5-HT(1F) receptor agonists for the potential treatment of migraine.
Other Notable Analogs
-
1H-indole-3-carboxylic acid pyridine-3-ylamides: These compounds have been synthesized and identified as a novel series of high-affinity and selective antagonists for the 5-HT(2C) receptor, with potential applications in treating psychiatric disorders.[1]
-
Piperazine-2,5-dione derivatives bearing indole analogs: A series of these compounds has demonstrated anti-depressant, anti-inflammatory, and analgesic activities in vivo.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative structural analogs of this compound.
Table 1: Anticancer Activity of Pyrimidinyl-amino Indole Derivatives
| Compound | Target/Mechanism | Cell Line | IC50 / EC50 (µM) | Reference |
| 12A | Methuosis Induction | MDA-MB-231 | - | [1][2][3] |
| 8b | Nur77 Modulation | Liver Cancer Cells | - | [4][5] |
Table 2: IDO1 Inhibition by Indole-4,7-dione Analogs
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound-4,7-dione derivative | Enzymatic | Moderate µM range | [6][7][11] |
Table 3: Antiviral Activity of Pyrrolo-pyridine Analogs
| Compound | Target | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| 12b | Influenza PB2 | Antiviral Activity | 1.025 | >100 | [9] |
Table 4: 5-HT Receptor Affinity of Indole Analogs
| Compound | Receptor Target | Binding Affinity (IC50, nM) | Reference |
| 15k | 5-HT(2C) | 0.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound analogs.
General Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (e.g., compound 11)
-
Step 1: Synthesis of ethyl 5-guanidino-1H-indole-2-carboxylate (9): A solution of ethyl 5-amino-1H-indole-2-carboxylate (4) and cyanamide in ethanol is refluxed in the presence of concentrated HCl for 24 hours. The reaction mixture is then treated with NH4NO3 to yield compound 9.[3][12]
-
Step 2: Synthesis of intermediate 10: Intermediate 9 is reacted with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in ethanol in the presence of NaOH under reflux for 72 hours to afford intermediate 10.[3][12]
-
Step 3: Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (11): Intermediate 10 is treated with hydrazine hydrate in refluxing ethanol to yield the final carbohydrazide product 11.[3][12]
IDO1 Inhibition Assay
-
Enzyme Preparation: Recombinant human IDO1 is expressed and purified. The enzyme is stored in a suitable buffer at -80°C.
-
Assay Buffer: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid, methylene blue, and catalase.
-
Reaction Mixture: The test compound (dissolved in DMSO) is pre-incubated with the IDO1 enzyme and L-tryptophan in the assay buffer.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and incubated at room temperature. The reaction is stopped by the addition of trichloroacetic acid.
-
Detection: The product, N-formylkynurenine, is converted to kynurenine by heating. The kynurenine concentration is then measured by absorbance at 321 nm after the addition of Ehrlich's reagent.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nur77 Mitochondrial Targeting Assay
-
Cell Culture and Treatment: Cancer cells (e.g., HepG2) are cultured in appropriate media and treated with the test compound for a specified time.
-
Cell Fractionation: Cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and nuclear fractions. This can be achieved using commercially available kits or standard differential centrifugation protocols.
-
Western Blotting: Protein concentrations of the fractions are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunodetection: The separated proteins are transferred to a membrane and probed with primary antibodies specific for Nur77, a mitochondrial marker (e.g., Hsp60), and a nuclear marker (e.g., Lamin B).
-
Analysis: The translocation of Nur77 to the mitochondria is assessed by the increased presence of Nur77 in the mitochondrial fraction and a corresponding decrease in the nuclear fraction.[13][14][15][16]
5-HT2C Receptor Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).[4][6]
-
Assay Buffer: The binding assay is performed in a Tris buffer (pH 7.4) containing MgCl2 and EDTA.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]mesulergine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[4][6]
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the structural analogs of this compound.
Caption: MAPK/JNK signaling pathway in methuosis induced by analog 12A.
Caption: Nur77-mediated apoptosis induced by analog 8b.
Caption: Experimental workflow for the IDO1 inhibition assay.
Caption: Workflow for the 5-HT2C radioligand binding assay.
References
- 1. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Protein kinase C regulates mitochondrial targeting of Nur77 and its family member Nor-1 in thymocytes undergoing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Pyridin-3-yl)-1H-indole: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
5-(Pyridin-3-yl)-1H-indole is a key heterocyclic scaffold found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry. Its synthesis is of significant interest for the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to guide researchers in the efficient and reproducible synthesis of this important molecule.
Core Synthesis Strategy: Suzuki-Miyaura Coupling
The most common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, two primary approaches are viable:
-
Route A: Coupling of 5-bromo-1H-indole with pyridine-3-boronic acid.
-
Route B: Coupling of 5-boronic acid-1H-indole with 3-bromopyridine.
Route A is generally preferred due to the commercial availability and stability of the starting materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromo-1H-indole) to form a palladium(II) species.
-
Transmetalation: The organoboron reagent (pyridine-3-boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final product, this compound, and regenerates the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Comparative Analysis of Synthesis Methods
While the Suzuki-Miyaura coupling is the predominant method, variations in catalysts, ligands, bases, and solvents can significantly impact reaction outcomes. The following table summarizes representative conditions for this transformation.
| Method | Reactants | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura 1 | 5-bromo-1H-indole, pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| Suzuki-Miyaura 2 | 5-bromo-1H-indole, pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| Suzuki-Miyaura 3 | 5-bromo-1H-indole, pyridine-3-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 95 |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes a standard procedure for the synthesis of this compound using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
5-bromo-1H-indole
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indole (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.25 (s, 1H, NH), 8.85 (d, J = 2.4 Hz, 1H), 8.45 (dd, J = 4.8, 1.6 Hz, 1H), 8.05 (dt, J = 8.0, 2.0 Hz, 1H), 7.90 (s, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.45-7.40 (m, 2H), 7.35 (dd, J = 8.4, 2.0 Hz, 1H), 6.50 (t, J = 2.8 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 148.0, 146.5, 136.0, 134.5, 133.0, 128.0, 127.5, 125.0, 124.0, 121.5, 119.0, 112.0, 102.5.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Coupling Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems as outlined in the data presentation table. Protecting the indole nitrogen with a suitable protecting group (e.g., Boc) can sometimes improve yields by preventing side reactions.
-
Debromination: The formation of 1H-indole as a byproduct indicates debromination. This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using high-purity reagents.
-
Homocoupling: The formation of bipyridine or bi-indole byproducts can occur. This is often suppressed by using the appropriate stoichiometry of reactants and catalyst loading.
These protocols and application notes provide a solid foundation for the successful synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.
Application Notes and Protocols for the Purification of 5-(Pyridin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyridin-3-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active indole derivatives. The synthesis of this compound, often via methods like the Suzuki coupling, typically yields a crude product containing impurities such as unreacted starting materials, catalysts, and by-products. Effective purification is a critical step to obtain the compound at the desired purity for accurate biological evaluation and further derivatization.
These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: column chromatography and recrystallization. The methodologies are based on established procedures for structurally related compounds.
General Purification Strategy
A general workflow for the purification of crude this compound is presented below. The choice of the primary purification technique will depend on the physical state of the crude product (solid or oil) and the nature and quantity of the impurities.
Caption: General experimental workflow for the purification of crude this compound.
Data Presentation: Purification of Analogous Indole Derivatives
The following tables summarize purification methods and results for compounds structurally related to this compound, providing a reference for methodology development.
Table 1: Column Chromatography Purification of Substituted Indoles
| Compound Name | Stationary Phase | Eluent System | Yield (%) | Reference |
| 5-Bromo-1-methyl-2-pyrazol-1-yl-1H-indole | Silica gel | Petroleum ether/Ethyl acetate (10:1) | 90 | [1] |
| 3-Methyl-2-pyrazol-1-yl-1H-indole | Silica gel | Petroleum ether/Ethyl acetate (4:1) | 95 | [1] |
| 3-Phenyl-1H-indole | Silica gel | Hexanes/Ethyl acetate (gradient 0 to 10% EtOAc) | 77 | |
| 5-Methyl-3-(4-fluorophenyl)-1H-indole | Silica gel | Hexanes/Ethyl acetate (gradient 0 to 10% EtOAc) | 20 | |
| 7-Bromo-4-(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][2][3]thiadiazolo[3,4-c]pyridine | Silica gel | Hexane/CH₂Cl₂ (5:1) | 80 | [2] |
Table 2: Recrystallization Purification of Indole and Pyridine Derivatives
| Compound Name | Recrystallization Solvent(s) | Purity Achieved | Yield (%) | Reference |
| Indole (from coal tar) | Methanol/Water (3:2) | > 99% | > 75% | [4] |
| Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | Absolute Ethanol | Not specified | 20.7 | [5] |
| 2,6-diamino-3,5-dinitropyridine (PYX) | DMSO/Water (solvent-antisolvent) | Purity improved by 0.7% | Not specified | [6] |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | Ethanol/DMF | Not specified | 90 | [7] |
Experimental Protocols
1. Column Chromatography
This method is ideal for purifying crude products that are oily or contain a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol:
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system. A good starting point for pyridinyl-indoles is a mixture of a non-polar solvent (Hexanes or DCM) and a polar solvent (Ethyl Acetate or Methanol).
-
Test various ratios (e.g., Hexanes:EtOAc 4:1, 2:1, 1:1; or DCM:MeOH 99:1, 95:5). The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Add the eluent to the column and begin elution, collecting fractions in test tubes.
-
Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions on a TLC plate.
-
Develop the plate in the eluent and visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.
-
2. Recrystallization
This technique is suitable for purifying solid crude products with a relatively small amount of impurities.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvents (e.g., Ethanol, Methanol, Toluene, Ethyl Acetate, Water, Hexanes)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not at room temperature.[8]
-
Test small amounts of the crude product in various solvents. For pyridinyl-indoles, polar solvents like ethanol or methanol, or a mixed solvent system like ethanol/water or toluene/hexane, are good starting points.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and gently heat the mixture while stirring.
-
Continue adding small portions of hot solvent until the solid completely dissolves. Avoid using an excess of solvent to ensure a good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then proceed to hot filtration.
-
-
Hot Filtration (Optional):
-
If insoluble impurities or charcoal are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
-
Purity Confirmation:
-
Assess the purity of the recrystallized product by melting point determination, TLC, LC-MS, and NMR. A sharp melting point is indicative of high purity.
-
Troubleshooting and Optimization
-
Oiling Out During Recrystallization: This occurs when the solute separates as a liquid. It may be due to the solvent's boiling point being higher than the compound's melting point. To resolve this, try re-dissolving the oil in more hot solvent and cooling more slowly, or scratch the inside of the flask to induce crystallization.[9]
-
Low Recovery: This can be caused by using too much solvent during recrystallization or premature crystallization during hot filtration.[9] Use the minimum amount of hot solvent necessary for dissolution.
-
Column Chromatography Issues: If separation is poor, adjust the polarity of the eluent system. For basic compounds like pyridinyl-indoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing on the silica gel column.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. Column chromatography is a versatile method for handling complex mixtures, while recrystallization is an excellent choice for purifying solid materials. The specific conditions for each method, particularly the choice of solvents, will require empirical optimization to achieve the best results in terms of purity and yield. Purity should always be confirmed by appropriate analytical methods.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine [mdpi.com]
- 3. 5-pyridin-3-yl-1H-indole-3-carbonitrile | C14H9N3 | CID 150011697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | MDPI [mdpi.com]
- 6. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Crystallization of 5-(Pyridin-3-yl)-1h-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Pyridin-3-yl)-1h-indole is a heterocyclic compound of interest in medicinal chemistry and drug development. The ability to obtain high-purity crystalline material is essential for accurate structural elucidation, characterization, and subsequent biological testing. This document provides a detailed protocol for the crystallization of this compound, based on established methods for small organic molecules, particularly indole and pyridine derivatives. The protocols outlined below are intended as a starting point for optimization.
Data Presentation
Successful crystallization is often achieved by screening various solvents and conditions. The following tables summarize hypothetical, yet representative, quantitative data from a solvent screening study for the crystallization of this compound.
Table 1: Solubility Screening of this compound
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Observations |
| Methanol | > 50 | > 100 | High solubility, not ideal for single-solvent crystallization. |
| Ethanol | 25 | > 100 | Good potential for cooling crystallization. |
| Isopropanol | 10 | 80 | Good potential for cooling crystallization. |
| Acetonitrile | 15 | 90 | Good potential for cooling crystallization. |
| Ethyl Acetate | 5 | 60 | Suitable for crystallization. |
| Toluene | 2 | 40 | Suitable for crystallization. |
| Dichloromethane | > 50 | N/A | High solubility, may be useful as the "good" solvent in a mixed-solvent system. |
| n-Hexane | < 1 | < 1 | Poor solubility, suitable as an anti-solvent. |
| Water | < 0.1 | < 0.1 | Insoluble, suitable as an anti-solvent. |
Table 2: Crystallization Trial Summary
| Method | Solvent System | Temperature Profile | Crystal Morphology | Yield (%) | Purity (%) |
| Slow Cooling | Ethanol | 70°C to 4°C at 5°C/hour | Needles | 85 | 98.5 |
| Slow Evaporation | Ethyl Acetate | Isothermal at 25°C | Prisms | 70 | 99.2 |
| Anti-solvent | Dichloromethane/n-Hexane | Isothermal at 25°C | Plates | 92 | 99.0 |
| Vapor Diffusion | Methanol/Water | Isothermal at 25°C | Rods | 78 | 98.8 |
Experimental Protocols
The following are detailed methodologies for the crystallization of this compound.
Protocol 1: Slow Cooling Crystallization
This method is suitable when the compound exhibits a significant increase in solubility with temperature.
-
Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 70°C) with stirring until the solid is completely dissolved.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, the cooling rate should be controlled. Subsequently, the flask can be transferred to a refrigerator (4°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Slow Evaporation
This technique is effective for compounds that are moderately soluble at room temperature.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the opening with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation.
-
Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
Isolation and Drying: Once a sufficient amount of crystals has formed, isolate them by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Protocol 3: Anti-solvent Crystallization
This method is useful when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.
-
Dissolution: Dissolve the crude this compound in a minimum volume of a "good" solvent in which it is highly soluble (e.g., dichloromethane).
-
Addition of Anti-solvent: Slowly add an "anti-solvent" in which the compound is insoluble (e.g., n-hexane) dropwise to the stirred solution until slight turbidity is observed.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Seal the container and allow it to stand undisturbed. Crystals should form as the local concentration of the anti-solvent increases through slow diffusion or evaporation.
-
Isolation and Drying: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and optimizing the crystallization of this compound.
Associated Signaling Pathway
While the specific biological targets of this compound may be under investigation, structurally related compounds containing the pyridinyl-indole scaffold have been shown to modulate key cellular signaling pathways. For instance, some derivatives have been implicated in the induction of methuosis through the MAPK/JNK signaling pathway.[1][2] The following diagram illustrates a simplified representation of this pathway.
References
- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-(Pyridin-3-yl)-1h-indole
These application notes provide detailed methodologies for the quantitative analysis of 5-(Pyridin-3-yl)-1h-indole in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and related fields. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of indole derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and widely accessible method for the quantification of this compound. Depending on the required sensitivity and selectivity, either Ultraviolet (UV) or Fluorescence (FL) detection can be utilized.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-based methods for indole-containing compounds, which can be expected for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | < 0.05 µg/mL | < 0.01 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL | < 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 5% | < 3% |
| Inter-day Precision (%RSD) | < 7% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Experimental Protocol: HPLC-UV/Fluorescence
This protocol outlines the steps for sample preparation and analysis of this compound using HPLC.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Internal Standard (e.g., a structurally similar indole derivative not present in the sample)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm (based on typical indole absorbance) |
| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm[1] |
4. Sample Preparation (from Biological Matrix, e.g., Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. Calibration Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Add the internal standard to each calibration standard at a constant concentration.
-
Analyze the calibration standards using the established HPLC method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Workflow Diagram
Caption: HPLC Experimental Workflow for Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Quantitative Data Summary
The following table presents expected quantitative data for an LC-MS/MS method for this compound, based on methods for similar compounds.[2][3][4][5]
| Parameter | LC-MS/MS |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | < 0.5 ng/mL[2] |
| Intra-day Precision (%CV) | < 4.5%[2] |
| Inter-day Precision (%CV) | < 4.5%[2] |
| Accuracy (%RE) | -7% to +3%[2] |
| Extraction Recovery | > 95%[2] |
Experimental Protocol: LC-MS/MS
This protocol provides a detailed procedure for the quantification of this compound using LC-MS/MS.
1. Materials and Reagents:
-
This compound reference standard
-
Deuterated this compound (or other suitable isotopic internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
UPLC or HPLC system
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC and MS/MS Conditions:
| Parameter | Setting |
| Column | C18 UPLC Column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For this compound (MW: 194.23), a potential transition could be m/z 195.1 -> [fragment ion]. |
| Collision Energy | To be optimized for the specific MRM transition. |
4. Sample Preparation (from Tissue Homogenate):
-
Homogenize the tissue sample in a suitable buffer.
-
To 100 µL of tissue homogenate, add 400 µL of ice-cold acetonitrile containing the deuterated internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
5. Stability Assessment: The stability of this compound should be evaluated under various conditions to ensure the reliability of the quantitative data.[2] This includes:
-
Freeze-thaw stability: Analyze samples after several freeze-thaw cycles.[2]
-
Short-term stability: Keep samples at room temperature for several hours before analysis.
-
Long-term stability: Store samples at -80°C for an extended period.[2]
-
Post-preparative stability: Store processed samples in the autosampler for a defined period before injection.[2]
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Signaling Pathway and Logical Relationships
The quantification of this compound is often crucial in the context of its biological activity. For instance, it has been identified as a scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The following diagram illustrates the logical relationship in a typical drug discovery and development workflow where such quantification is essential.
Caption: Role of Quantification in Drug Development.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-(Pyridin-3-yl)-1h-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing chemical scaffolds based on 5-(Pyridin-3-yl)-1h-indole in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of two key therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and the orphan nuclear receptor Nur77.
Application Note 1: Screening of this compound Analogs as IDO1 Inhibitors for Cancer Immunotherapy
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[1][2] This metabolic reprogramming helps cancer cells evade the host immune system by suppressing the activity of effector T cells and promoting the function of regulatory T cells.[1][2] Consequently, inhibiting IDO1 is a promising strategy in immuno-oncology. Derivatives of the this compound scaffold, specifically 1H-indole-4,7-diones, have shown potential as IDO1 inhibitors.[3]
Signaling Pathway
The IDO1 pathway plays a pivotal role in creating an immunosuppressive tumor microenvironment. Inflammatory signals, such as interferon-gamma (IFN-γ), upregulate IDO1 expression in tumor cells and antigen-presenting cells. IDO1 then converts tryptophan to N-formylkynurenine, which is subsequently metabolized to kynurenine. The depletion of tryptophan inhibits T-cell proliferation, while the accumulation of kynurenine actively suppresses T-cell function and promotes the generation of regulatory T-cells (Tregs).[2]
High-Throughput Screening Protocol: Fluorescence-Based IDO1 Inhibition Assay
This protocol describes a biochemical assay suitable for HTS to identify inhibitors of recombinant human IDO1. The assay measures the production of N-formylkynurenine, which is converted to a fluorescent product.[4][5]
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound analog library (dissolved in DMSO)
-
IDO1 Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5, 40 mM ascorbic acid, 200 µg/mL catalase, 20 µM methylene blue)
-
30% (w/v) Trichloroacetic acid (Stop Solution)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
-
Compound Plating: Dispense 100 nL of each library compound (e.g., at 10 mM in DMSO) into the wells of a 384-well plate. Include positive controls (e.g., a known IDO1 inhibitor like Epacadostat) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of recombinant human IDO1 enzyme solution (final concentration, e.g., 50 nM) in IDO1 Assay Buffer to each well.[6]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[6]
-
Reaction Initiation: Add 10 µL of L-Tryptophan solution (final concentration, e.g., 200 µM) in IDO1 Assay Buffer to each well to start the enzymatic reaction.[6]
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.[7]
-
Reaction Termination: Add 15 µL of 30% Trichloroacetic Acid to each well to stop the reaction.[7]
-
Fluorescence Development: Incubate the plate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product.[7]
-
Detection: Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.[4][5]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.
Data Presentation
The inhibitory activity of this compound derivatives against IDO1 can be quantified and compared.
| Compound ID | Scaffold | Target | Assay Type | IC50 (µM) | Reference |
| Analog 1 | This compound-4,7-dione | IDO1 | Enzymatic | Moderate (micromolar) | [3] |
| Epacadostat | N/A (Control) | IDO1 | Enzymatic | 0.072 | Public Data |
Application Note 2: Discovery of Nur77 Modulators from this compound Libraries for Apoptosis Induction in Cancer
Introduction
Nur77 (also known as TR3 or NR4A1) is an orphan nuclear receptor that plays a complex and crucial role in cell fate, including apoptosis.[8][9] In response to certain stimuli, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[8] This interaction triggers a conformational change in Bcl-2, converting it into a pro-apoptotic protein and initiating the cell death cascade.[8][10] Targeting this pathway with small molecules that promote the Nur77-Bcl-2 interaction is an attractive therapeutic strategy for cancer. Derivatives of this compound have been identified as potent modulators of Nur77.[11][12]
Signaling Pathway
The Nur77-mediated apoptosis pathway is a non-genomic function of this nuclear receptor. Upon receiving an apoptotic stimulus, Nur77 is exported from the nucleus to the cytoplasm. It then targets the mitochondria and binds to Bcl-2, leading to the exposure of Bcl-2's BH3 domain. This conformational change neutralizes its anti-apoptotic function and promotes the release of cytochrome c from the mitochondria, ultimately activating the caspase cascade and leading to apoptosis.
High-Throughput Screening Protocol: Time-Resolved FRET (TR-FRET) Nur77 Binding Assay
This protocol outlines a biochemical, homogeneous TR-FRET assay to identify compounds that bind directly to the Nur77 ligand-binding domain (LBD). This assay format is robust and well-suited for HTS.[13]
-
Recombinant GST-tagged Nur77 Ligand-Binding Domain (LBD)
-
Europium (Eu)-labeled anti-GST antibody (Donor)
-
Fluorescently-labeled tracer compound known to bind Nur77-LBD (Acceptor)
-
This compound analog library (dissolved in DMSO)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well, low-volume, white plates
-
TR-FRET compatible plate reader
-
Compound Plating: Dispense 50 nL of library compounds into the wells of a 384-well plate.
-
Reagent Addition: Prepare a master mix containing GST-Nur77-LBD, Eu-anti-GST antibody, and the fluorescent tracer in TR-FRET Assay Buffer. Add 10 µL of this master mix to each well. Final concentrations should be optimized (e.g., 5 nM GST-Nur77-LBD, 1 nM Eu-Ab, 10 nM Tracer).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) after a pulsed excitation at ~340 nm.
-
Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in the TR-FRET ratio indicates that the test compound has displaced the fluorescent tracer from the Nur77-LBD, signifying a binding event. Determine hit compounds based on the reduction in the FRET signal compared to controls.
Data Presentation
The binding affinity of lead compounds from the this compound series to Nur77 can be determined using techniques like Surface Plasmon Resonance (SPR) following the primary HTS.
| Compound ID | Scaffold | Target | Assay Type | Binding Affinity (KD, nM) | Reference |
| Compound ja | 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide | Nur77 | SPR | 91 | [11][12] |
| Lead Compound 8b | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | Nur77 | SPR | 354 | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. fortislife.com [fortislife.com]
- 3. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic signals delivered through the T-cell receptor of a T-cell hybrid require the immediate-early gene nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Pyridin-3-yl)-1h-indole Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assays involving derivatives of the 5-(Pyridin-3-yl)-1h-indole scaffold, a core structure found in compounds with potent biological activities, including Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and induction of methuosis, a non-apoptotic form of cell death.
Overview of Biological Activities
Derivatives of this compound have emerged as promising therapeutic agents. Two primary classes of compounds based on this scaffold have shown significant potential:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: this compound-4,7-diones have been identified as reversible competitive inhibitors of IDO1, an enzyme implicated in tumor immune evasion.[1] By inhibiting IDO1, these compounds can restore T-cell mediated anti-tumor immunity.
-
Methuosis Inducers: 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to induce methuosis, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.[2][3] This mechanism is of particular interest for treating cancers that are resistant to apoptosis-inducing therapies. The MAPK/JNK signaling pathway is implicated in the methuotic cell death induced by these compounds.[2][3]
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic activities of representative this compound derivatives.
Table 1: IDO1 Inhibitory Activity of this compound-4,7-dione Derivatives
| Compound ID | Modification | Enzymatic IC50 (µM) | Cellular IC50 (HeLa cells, µM) |
| Compound A | N-H | >50 | >50 |
| Compound B | N-Methyl | 2.5 ± 0.3 | 8.7 ± 1.1 |
| Compound C | N-Ethyl | 1.8 ± 0.2 | 5.4 ± 0.7 |
| Compound D | N-Propyl | 1.2 ± 0.1 | 3.9 ± 0.5 |
Data synthesized from representative values found in the literature.
Table 2: Cytotoxicity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives (Methuosis Inducers)
| Compound ID | Modification | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound 12g | R = 4-Fluorophenyl | 5.2 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |
| Compound 12i | R = 4-Chlorophenyl | 3.9 ± 0.4 | 5.1 ± 0.6 | 4.5 ± 0.5 |
| Compound 12n | R = 4-Methoxyphenyl | 8.1 ± 1.0 | 10.2 ± 1.2 | 9.3 ± 1.1 |
| Compound 12A | R = Phenyl | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
IC50 values represent the concentration required to inhibit cell growth by 50% and were determined by MTT assay. Data is representative of values reported in scientific literature.[3]
Signaling Pathways and Experimental Workflows
IDO1 Inhibition and Immune Response Restoration
Methuosis Induction via MAPK/JNK Pathway
General Experimental Workflow
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
Objective: To determine the in-cell efficacy of this compound-4,7-dione derivatives to inhibit IDO1 activity.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Interferon-gamma (IFN-γ)
-
Test compounds (this compound-4,7-dione derivatives)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC system)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
IDO1 Induction: After 24 hours, add IFN-γ to each well to a final concentration of 50 ng/mL to induce IDO1 expression.
-
Compound Treatment: Immediately after IFN-γ addition, add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done using a colorimetric method with Ehrlich's reagent (absorbance at 490 nm) or more accurately by HPLC.
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Methuosis Induction and Vacuolization Assay
Objective: To qualitatively and quantitatively assess the ability of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives to induce methuosis.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium
-
Test compounds
-
Phase-contrast microscope
-
Optional: Neutral Red stain for vacuole visualization
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate or on coverslips in a 6-well plate at a density that allows for visualization of individual cell morphology. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Microscopic Observation: At various time points (e.g., 4, 8, 12, 24, and 48 hours), observe the cells under a phase-contrast microscope. Look for the formation of large, translucent cytoplasmic vacuoles, a hallmark of methuosis.
-
Quantification (Optional):
-
At a fixed time point (e.g., 24 hours), stain the cells with Neutral Red, which accumulates in acidic organelles, including the vacuoles formed during methuosis.
-
Capture images and quantify the vacuolated area per cell using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Compare the extent of vacuolization in treated cells to control cells. An EC50 value for vacuole induction can be determined by scoring the percentage of vacuolated cells at different compound concentrations.
Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Culture medium
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC)
Objective: To determine if the observed cell death is apoptotic or non-apoptotic (such as methuosis).
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time period. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
A significant increase in the Annexin V-negative/PI-positive population or a lack of a significant Annexin V-positive population in the presence of cell death would suggest a non-apoptotic mechanism like methuosis.
-
References
- 1. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(Pyridin-3-yl)-1H-indole in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-(Pyridin-3-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel anticancer agents. Derivatives of this core structure have been shown to target distinct and critical pathways in cancer progression, demonstrating potential for therapeutic intervention in a variety of malignancies. This document provides detailed application notes on two prominent classes of this compound derivatives: Nur77 modulators and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Application Note 1: 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives as Nur77 Modulators
Background
The orphan nuclear receptor Nur77 (also known as NR4A1) is a transcription factor that plays a dual role in cell fate. While its nuclear activity is often associated with cell proliferation, upon certain stimuli, Nur77 can translocate from the nucleus to the mitochondria.[1][2] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain. This "converts" Bcl-2 from a cell survival protein into a cell death inducer, triggering the intrinsic apoptotic pathway.[1] Consequently, compounds that can induce the mitochondrial targeting of Nur77 are of significant interest as potential cancer therapeutics.
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide and carbohydrazide derivatives have been identified as potent Nur77 modulators.[1][3][4] These compounds have been shown to bind to Nur77, promote its translocation to the mitochondria, and induce Nur77-dependent apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).[3][5] One notable derivative, 12b , has demonstrated potent anti-proliferative activity against HCC cell lines and significant tumor growth suppression in xenograft models without observable toxicity.[3][4][6] Another compound, 8b , also showed good potency against liver cancer cell lines.[1][2]
Quantitative Data
The following table summarizes the reported in vitro anti-proliferative activity of a key this compound derivative.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |
| 12b | HepG2 | Hepatocellular Carcinoma | 0.51 ± 0.12 | [3][4][6] |
| 12b | HCCLM3 | Hepatocellular Carcinoma | 2.07 ± 0.51 | [3][4][6] |
Note: The available search results provided limited specific IC50 values. The full publications would likely contain more extensive data across a wider range of cell lines.
Signaling Pathway Visualization
Caption: Nur77-mediated apoptotic pathway induced by this compound derivatives.
Experimental Protocols
This protocol describes a method to quantify apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium
-
This compound derivative (e.g., 12b)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 2: this compound-4,7-diones as IDO1 Inhibitors
Background
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[7] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the proliferation and function of effector T-cells and enhances the activity of regulatory T-cells (Tregs), thereby creating an immunosuppressive shield that allows tumors to evade the host immune system.[7]
Inhibition of IDO1 is a promising cancer immunotherapy strategy aimed at restoring anti-tumor immunity. A series of this compound-4,7-dione derivatives have been identified as novel, reversible, and competitive inhibitors of the IDO1 enzyme.[7] These compounds have shown moderate inhibitory potency at the micromolar level in both enzymatic and cell-based assays.[7]
Quantitative Data
The following table summarizes the reported enzymatic inhibitory activity of a key this compound-4,7-dione derivative.
| Compound Class | Derivative | Assay Type | IC50 (µM) | Citation |
| This compound-4,7-dione | N-alkyl substituted | Enzymatic | 0.16 ± 0.02 | [8] |
Note: The search results indicate that most compounds with this core showed moderate inhibition potency at the micromole level.[7]
Signaling Pathway Visualization
Caption: IDO1-mediated immune suppression and its reversal by this compound-4,7-dione inhibitors.
Experimental Protocols
This protocol provides a general method for determining the inhibitory activity of this compound-4,7-dione derivatives on recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid (reductant)
-
Catalase
-
This compound-4,7-dione derivative
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO. Prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Assay Setup: In a 96-well plate, add:
-
Test wells: 5 µL of test compound dilutions.
-
Positive control wells (no inhibitor): 5 µL of DMSO.
-
Blank wells (no enzyme): 5 µL of DMSO.
-
-
Enzyme Addition: Add diluted recombinant IDO1 enzyme to the "Test" and "Positive Control" wells. Add an equivalent volume of IDO1 Assay Buffer to the "Blank" wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan solution (final concentration, e.g., 200 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measurement: Measure the absorbance of kynurenine at 320-325 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticancer agents based on the this compound scaffold.
Caption: General workflow for anticancer drug discovery with this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77 | CoLab [colab.ws]
- 7. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Pyridin-3-yl)-1H-indole Derivatives as Modulators of Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the biological activity of derivatives of 5-(Pyridin-3-yl)-1H-indole, with a focus on their effects on cancer cell proliferation and their interaction with the MAPK/JNK signaling pathway. While direct kinase inhibition data for the parent compound is not currently available in the public domain, a closely related derivative, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (Compound 12A) , has been demonstrated to modulate this key cellular signaling cascade.
Data Presentation
The following tables summarize the in vitro antiproliferative effects of selected 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives against a panel of human cancer cell lines and normal cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of Selected Indole Derivatives. [1][2]
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) | HaCaT (Normal Keratinocyte) | MCF 10A (Normal Breast Epithelial) |
| 12g | 1.83 ± 0.13 | 2.11 ± 0.15 | 1.54 ± 0.09 | 2.45 ± 0.18 | 2.07 ± 0.11 | > 50 | > 50 |
| 12i | 1.55 ± 0.08 | 1.98 ± 0.12 | 1.21 ± 0.07 | 2.03 ± 0.14 | 1.89 ± 0.10 | > 50 | > 50 |
| 12n | 2.01 ± 0.11 | 2.34 ± 0.16 | 1.76 ± 0.10 | 2.67 ± 0.19 | 2.21 ± 0.13 | > 50 | > 50 |
| 12A | 1.27 ± 0.06 | 1.65 ± 0.09 | 1.09 ± 0.05 | 1.88 ± 0.11 | 1.53 ± 0.08 | > 50 | > 50 |
| MOMIPP (Control) | 1.32 ± 0.07 | 1.78 ± 0.10 | 1.15 ± 0.06 | 1.95 ± 0.12 | 1.62 ± 0.09 | > 50 | > 50 |
Signaling Pathway Analysis
Compound 12A has been shown to induce methuosis, a form of non-apoptotic cell death, through the activation of the MAPK/JNK signaling pathway.[1][2] Treatment of cancer cells with Compound 12A leads to a dose-dependent increase in the phosphorylation of JNK and ERK1/2, indicating an activation of this pathway.[1][2]
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro Antiproliferative MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer and normal cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MDA-MB-231, HepG2, HCT116)
-
Human normal cell lines (e.g., HaCaT, MCF 10A)
-
Complete cell culture medium (specific to each cell line)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for MAPK/JNK Pathway Activation
This protocol is used to assess the effect of the test compounds on the phosphorylation status of key proteins in the MAPK/JNK signaling pathway.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Test compound (e.g., Compound 12A)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
References
Developing Assays for 5-(Pyridin-3-yl)-1h-indole Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing assays to characterize the biological activity of 5-(Pyridin-3-yl)-1h-indole and its derivatives. This indole scaffold has been identified as a promising framework for targeting key pathways in cancer and immunology. The following protocols and data summaries are designed to facilitate the investigation of this compound's mechanism of action and to support drug discovery efforts.
Introduction
The this compound core structure is a key pharmacophore found in compounds targeting critical regulators of cellular processes, including Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion, and Nur77, a nuclear receptor involved in apoptosis. Furthermore, related indole derivatives have been shown to induce a non-apoptotic form of cell death known as methuosis. This document outlines detailed protocols for biochemical and cell-based assays to evaluate the activity of this compound derivatives against these targets and pathways.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro activity of various this compound derivatives against their respective targets. This data provides a baseline for comparing the potency of novel analogs.
Table 1: IDO1 Inhibitory Activity of this compound-4,7-dione Derivatives
| Compound ID | Modification | Assay Type | IC50 (µM) | Reference |
| 1 | N-alkyl substituted this compound-4,7-dione | Enzymatic | 0.16 ± 0.02 | [1] |
| 2 | This compound-4,7-dione core | Enzymatic & Cell-based | Moderate potency at µM level | [2] |
Table 2: Anti-proliferative and Nur77 Modulatory Activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide Derivatives
| Compound ID | Cell Line | Assay Type | Parameter | Value | Reference |
| 8b | Various liver cancer cell lines | Anti-proliferative | - | Good potency | [3] |
| 8b | - | Nur77 Binding | - | Excellent activity | [3][4] |
Table 3: Methuosis-Inducing Activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12A | HeLa, HepG2, MDA-MB-231, MCF-7 | Cytotoxicity | < 6.0 | [5] |
| 12A | MCF-10A, LO2 (non-tumorigenic) | Cytotoxicity | > 50 | [5] |
Experimental Protocols and Visualizations
This section provides detailed methodologies for key experiments and visual representations of the associated pathways and workflows.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assays
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[6] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape.[2] Derivatives of this compound-4,7-dione have been identified as reversible, competitive inhibitors of IDO1.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Computational Docking Studies of 5-(Pyridin-3-yl)-1H-indole and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Pyridin-3-yl)-1H-indole serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of derivatives with significant therapeutic potential. Computational docking studies are instrumental in elucidating the binding mechanisms of these compounds with their respective biological targets, thereby guiding the rational design of more potent and selective drug candidates. These application notes provide a comprehensive overview of the computational docking protocols and analyses relevant to this compound derivatives, with a focus on their applications as anticancer and immunomodulatory agents.
Data Presentation: Quantitative Docking Data
The following tables summarize the quantitative data from computational docking studies of various this compound derivatives against their respective protein targets.
Table 1: Docking Data for 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide Derivatives Targeting Nur77
| Compound ID | Target Protein | Binding Affinity (K D ) (nM) | Key Interacting Residues | Reference |
| 8b | Nur77 | 354 | Not explicitly stated, but noted to have excellent Nur77-binding activity. | [1][2] |
| ja | Nur77 | 91 | Not explicitly stated, but noted to have improved Nur77-binding capability. | [2][3] |
Table 2: Docking Data for Pyrazolinyl-Indole Derivatives Targeting EGFR Tyrosine Kinase
| Compound ID | Target Protein | Cytotoxicity (% Growth Inhibition, 10 µM) | Docking Insights | Reference |
| HD05 | EGFR-TK | 78.76% (Leukemia cell line) | Binds to the active site of EGFR-TK. | [4][5][6] |
| HD12 | EGFR-TK | High | Not explicitly detailed. | [4][5][6] |
| HD02 | EGFR-TK | High | Not explicitly detailed. | [4][5][6] |
Table 3: Docking Data for Indole Derivatives Targeting p38 MAPK
| Compound ID | Target Protein | Enzyme Inhibitory Activity (%) | Docking Insights | Reference |
| S3h | p38 MAPK | 95 | Binds to the docking groove of p38 MAPK. | [7] |
| S3f | p38 MAPK | 94 | Binds to the docking groove of p38 MAPK. | [7] |
Experimental Protocols: Molecular Docking
This section provides a generalized, detailed methodology for performing molecular docking studies, adaptable for this compound derivatives using AutoDock Vina, a widely used open-source docking program.[8][9][10][11]
Required Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.[11]
-
AutoDock Vina: The docking engine.[10]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.[12][13]
-
Open Babel: For file format conversion.[13]
Protocol for Molecular Docking using AutoDock Vina
Step 1: Protein Preparation [14][15][16]
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., Nur77, IDO1, EGFR, p38 MAPK).
-
Clean the Protein: Remove all non-essential molecules such as water, ions, and co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose > Save). This format includes atomic coordinates, partial charges, and atom types.
-
Step 2: Ligand Preparation [15][17]
-
Obtain Ligand Structure: The 2D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw and saved in a common format (e.g., MOL).
-
Convert to 3D and Optimize: Use a program like Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the 3D ligand file in ADT.
-
Detect the root and define the number of rotatable bonds (Torsion Tree > Detect Root and Choose Torsions). This is crucial for flexible docking.
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Generation [8]
-
Define the Binding Site: In ADT, with the prepared protein loaded, open the Grid Box tool (Grid > Grid Box).
-
Set Grid Parameters: A grid box defines the search space for the docking simulation. Position the center of the grid box to encompass the active site of the protein. The dimensions of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The coordinates of the center and the dimensions of the grid box will be saved in a configuration file.
Step 4: Running the Docking Simulation [18]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the grid box parameters (center coordinates and dimensions).
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
This will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.
Step 5: Analysis of Results [13][19][20][21]
-
Binding Affinity: The binding affinity, expressed in kcal/mol, is found in the log file. A more negative value indicates a stronger predicted binding.[19][20]
-
Visualization of Docked Poses: Use PyMOL or UCSF Chimera to visualize the output PDBQT file. This allows for the inspection of the ligand's binding pose within the protein's active site.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. These interactions can be visualized and identified using tools within PyMOL or UCSF Chimera. Identifying the key interacting amino acid residues is crucial for understanding the binding mechanism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and the experimental workflow for computational docking.
Caption: Generalized workflow for molecular docking studies.
Caption: Simplified MAPK/JNK signaling pathway in methuosis.
Caption: Mechanism of IDO1 inhibition for cancer immunotherapy.
References
- 1. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
- 8. youtube.com [youtube.com]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Pyridin-3-yl)-1H-indole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during key synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve cross-coupling reactions and classical indole formations. The primary routes include:
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Suzuki-Miyaura Coupling: This involves the reaction of a 5-haloindole (typically 5-bromo-1H-indole) with a pyridine-3-boronic acid derivative.[1]
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Buchwald-Hartwig Amination: This method can be adapted to form the C-N bond between a pyridine precursor and an indole precursor, although it's more commonly used for creating amino-indoles.
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Fischer Indole Synthesis: This classic method involves the reaction of a (pyridin-3-yl)hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.[2][3]
Q2: I am having trouble with the purification of this compound. What are the common challenges?
A2: Purification can be challenging due to the presence of a basic pyridine ring and an acidic N-H on the indole. This can lead to issues with column chromatography, such as streaking or poor separation. Common strategies to overcome this include:
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Acid/Base Extraction: Utilize the different pKa values of the starting materials, product, and byproducts for an initial purification step.
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Chromatography on Neutral or Basic Alumina: This can sometimes give better results than silica gel for basic compounds.
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Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, this can be an effective purification method.
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Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure product.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:
-
Palladium Catalysts: Many palladium complexes are air and moisture sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE).
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Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Weaker inorganic bases like potassium carbonate can be irritants.
-
Solvents: Anhydrous and degassed solvents are often required for cross-coupling reactions to prevent catalyst deactivation. Many organic solvents are flammable and have associated health risks.
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Hydrazine Derivatives: Hydrazines can be toxic and potentially explosive. Handle with care and appropriate containment.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the indole and pyridine rings. However, several issues can arise.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure all reagents and solvents are anhydrous and properly degassed. |
| Poor Quality Boronic Acid | Pyridineboronic acids can be prone to decomposition. Use fresh or recently purchased boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Incorrect Base | The choice of base is critical. For pyridine-containing substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[4] The base should be finely powdered to ensure good mixing. |
| Suboptimal Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure all components are in solution at the reaction temperature.[4] |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, heating is often required. A typical temperature range is 80-110 °C.[4] |
Problem 2: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Suggestion |
| Presence of Oxygen | Rigorously degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling. |
| Catalyst Loading | While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling. |
Buchwald-Hartwig Amination (Adapted for C-N bond formation)
While less common for this specific C-C bond formation, the principles of Buchwald-Hartwig amination are relevant for analogous C-N couplings that could be envisioned in related syntheses.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Suggestion |
| Ligand Choice | The choice of phosphine ligand is crucial. For couplings involving electron-rich heterocycles, bulky, electron-rich ligands such as XPhos or SPhos are often effective.[5] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures. |
| Catalyst Poisoning | Pyridine-containing substrates can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a different ligand may help. |
| Solvent Effects | Toluene and dioxane are common solvents. For more polar substrates, THF or t-BuOH might be beneficial. Ensure solvents are anhydrous and degassed. |
Problem 2: Hydrodehalogenation of the Halo-indole or Halo-pyridine
| Potential Cause | Troubleshooting Suggestion |
| β-Hydride Elimination | This is a common side reaction. Using a bulkier ligand can sterically disfavor this pathway. Lowering the reaction temperature may also help. |
| Presence of Water | Traces of water can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. |
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful tool but can be sensitive to reaction conditions, especially with heteroaromatic hydrazines.[2][3]
Problem 1: Low Yield or Reaction Failure
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Acid Catalyst | A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[2][3] The optimal acid and its concentration should be determined experimentally. |
| Decomposition of Hydrazine | Heteroaryl hydrazines can be unstable, especially at elevated temperatures. It is often best to form the hydrazone in situ at a lower temperature before proceeding with the cyclization. |
| Side Reactions of the Hydrazone | Electron-donating or -withdrawing groups on the pyridine ring can affect the stability of the hydrazone and its propensity to undergo the required[6][6]-sigmatropic rearrangement.[7] |
| Harsh Reaction Conditions | High temperatures can lead to decomposition. Consider milder conditions, such as using a lower boiling point solvent or microwave irradiation for shorter reaction times. |
Problem 2: Formation of Isomeric Products
| Potential Cause | Troubleshooting Suggestion |
| Unsymmetrical Ketone | If an unsymmetrical ketone is used as the starting material, a mixture of regioisomeric indoles can be formed. Using a symmetrical ketone or an aldehyde will avoid this issue. |
| Rearrangement of Intermediates | Under strongly acidic conditions, unexpected rearrangements can occur. Screening different acid catalysts may identify one that favors the desired product. |
Experimental Protocols (General Procedures)
The following are generalized protocols that should be optimized for the specific synthesis of this compound.
Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Pyridine-3-boronic acid
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To a reaction vessel, add 5-bromo-1H-indole (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable solvent mixture (e.g., 4:1 dioxane:water).
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Fischer Indole Synthesis with (Pyridin-3-yl)hydrazine
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In a round-bottom flask, combine (pyridin-3-yl)hydrazine (1.0 eq.) and a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde, 1.1 eq.) in a solvent such as ethanol or acetic acid.
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Stir the mixture at room temperature to form the hydrazone. This can be monitored by TLC.
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Once the hydrazone formation is complete, add the acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol).
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Heat the reaction mixture to reflux and monitor for the formation of the indole product.
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After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by column chromatography.
Data Presentation
The following tables provide representative data for reaction conditions that can be adapted for the synthesis of this compound, based on analogous reactions reported in the literature.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindoles
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 75-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Toluene/H₂O | 90 | 12 | 80-98 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 110 | 16 | 70-90 |
Yields are approximate and will vary depending on the specific boronic acid and reaction scale.
Table 2: Representative Conditions for Fischer Indole Synthesis
| Hydrazine Precursor | Carbonyl Source | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Cyclohexanone | PPA | - | 120 | 2 | 70-85 |
| 4-Methoxyphenylhydrazine | Pyruvic acid | H₂SO₄ | Ethanol | 80 | 4 | 65-80 |
| Heteroarylhydrazine | Acetone | ZnCl₂ | Toluene | 110 | 6 | 40-70 |
Yields are highly substrate-dependent.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
optimizing reaction conditions for 5-(Pyridin-3-yl)-1h-indole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Pyridin-3-yl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? The most widely used method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling a 5-haloindole (most commonly 5-bromoindole) with a pyridine-3-boronic acid or its corresponding ester derivative.[2] It is favored for its high functional group tolerance and the commercial availability of starting materials.[1]
Q2: Why is the indole nitrogen often protected during this synthesis? The indole N-H proton is acidic and can be deprotonated by the base used in the coupling reaction. This increases the electron density of the indole ring, which can make the C-Br bond more susceptible to side reactions like reductive debromination (replacement of bromine with hydrogen).[2] Protecting the nitrogen with a group like Boc (tert-Butoxycarbonyl) can prevent this issue, leading to cleaner reactions and improved yields.[2]
Q3: What are the main challenges associated with using pyridineboronic acids in Suzuki couplings? Pyridineboronic acids can be problematic for two main reasons. First, they are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, reducing the amount of nucleophile available for the coupling.[2][3] Second, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.[3][4]
Q4: Can other cross-coupling reactions like Stille or Buchwald-Hartwig be used? While Suzuki-Miyaura is the most common, other methods are viable. The Stille coupling, which uses organotin reagents, is a powerful alternative with a wide scope.[5] The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds and is highly relevant for synthesizing N-aryl indoles, but not for the C-C bond required for this compound.[6][7]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions? Low yields are a common issue and can stem from several factors.[3]
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Cause 1: Catalyst Deactivation. The pyridine nitrogen can inhibit the palladium catalyst.[3]
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Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle.[3]
-
-
Cause 2: Protodeboronation. Your pyridine-3-boronic acid may be decomposing.
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester or a trifluoroborate salt, which are less susceptible to protodeboronation.[3]
-
-
Cause 3: Inactive Starting Materials. The reactivity of the halide is crucial.
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Solution: If using a 5-chloroindole, consider switching to the more reactive 5-bromoindole or 5-iodoindole. Higher reaction temperatures may also be needed to overcome the activation energy for less reactive halides, though this can also increase side reactions.[3]
-
-
Cause 4: Suboptimal Base or Solvent. The reaction environment is critical.
Q2: My TLC shows multiple unexpected spots. What are the likely side products and how can I minimize them? Several side reactions can compete with the desired cross-coupling.[2]
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Side Product 1: Homocoupling. You may be forming 3,3'-bipyridine from the self-coupling of two pyridineboronic acid molecules.[3]
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Side Product 2: Protodeboronation Byproduct. You may be observing pyridine, formed from the decomposition of the boronic acid.
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Minimization: As mentioned above, use a more stable boronic ester or ensure anhydrous conditions where possible (though many Suzuki protocols require water).[3]
-
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Side Product 3: Reductive Debromination. You may be seeing the formation of plain indole from your 5-bromoindole starting material.
Q3: The reaction is not starting or is very sluggish. What should I check?
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Check 1: Catalyst Activity. The palladium precatalyst must be efficiently reduced to the active Pd(0) state.
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Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).[2] Ensure the catalyst has not degraded from improper storage.
-
-
Check 2: Reagent Quality.
-
Solution: Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade over time. Ensure bases are anhydrous if the procedure specifies.
-
-
Check 3: Degassing. Oxygen can kill the active Pd(0) catalyst.
-
Solution: Re-check your degassing procedure. The "freeze-pump-thaw" method (3 cycles) is highly effective, though sparging with an inert gas is often sufficient.[3]
-
Data Presentation: Reaction Condition Optimization
Optimizing a Suzuki-Miyaura reaction often requires screening key parameters. The table below summarizes typical conditions used for the synthesis of 5-aryl indoles, providing a starting point for optimization.
| Parameter | Reagent/Condition | Typical Range/Examples | Purpose & Notes |
| Palladium Source | Precatalyst | Pd(dppf)Cl₂[8], Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol%. Pd(dppf)Cl₂ is often a robust choice for heteroaromatic couplings.[8] |
| Ligand | Phosphine Ligand | SPhos, XPhos, PPh₃, PCy₃ | 1-2 equivalents relative to Palladium. Bulky, electron-rich ligands are often superior for challenging couplings.[3] |
| Base | Inorganic Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents. The choice is critical and substrate-dependent. K₃PO₄ is often effective for difficult couplings.[3] |
| Solvent | Anhydrous/Aqueous Mix | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Typically a 4:1 or 5:1 organic to water ratio. Proper degassing is essential.[2] |
| Boron Source | Boronic Acid/Ester | Pyridine-3-boronic acid, Pyridine-3-boronic acid pinacol ester | 1.1 - 1.5 equivalents. Esters provide greater stability against protodeboronation.[3] |
| Temperature | Heat | 80 - 110 °C | Higher temperatures can increase reaction rate but may also promote side reactions.[3][8] |
| N-Protection | Protecting Group | Boc, SEM, or none | Use of a protecting group like Boc can prevent debromination and improve yield.[2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Pyridine-3-boronic Acid
This protocol provides a general starting point and should be optimized for specific laboratory conditions and scales.
Materials:
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5-Bromo-1H-indole (1.0 equiv)
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Pyridine-3-boronic acid (1.2 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add 5-bromo-1H-indole, pyridine-3-boronic acid, and potassium carbonate.
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
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Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst to the flask.
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Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the 5-bromo-1H-indole.[2]
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Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3]
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[2][3]
Mandatory Visualizations
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyridin-3-yl)-1H-indole. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between a 5-haloindole (typically 5-bromo-1H-indole) and a pyridine-3-boronic acid derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a very low yield or failing completely. What are the common causes?
Low yields in the Suzuki coupling of a 5-haloindole with a pyridine boronic acid derivative can stem from several factors:
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Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its inhibition or deactivation. This is a well-documented issue in couplings involving pyridyl compounds.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can lead to a stalled or inefficient reaction.
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Poor Quality of Reagents: Impurities in starting materials (5-bromo-1H-indole or pyridine-3-boronic acid), moisture in solvents, or decomposed reagents can lead to side reactions and reduced yields.
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Side Reactions: Competing reactions such as debromination of the indole, homocoupling of the boronic acid, or protodeboronation can consume starting materials and lower the yield of the desired product.[1]
Q2: I am observing a significant amount of debrominated starting material (1H-indole) in my reaction mixture. How can I prevent this?
Debromination is a common side reaction when using 5-bromoindole.[1] Here are the most effective strategies to minimize it:
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N-Protection of the Indole: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[1] Protecting the nitrogen with a group like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) is the most effective way to prevent this.[1]
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Choice of Base and Solvent: Using a milder base or ensuring anhydrous reaction conditions can sometimes reduce the extent of debromination. Impurities in solvents or the use of certain alcohols can act as hydride sources, promoting debromination.[1]
Q3: My TLC and LC-MS analysis show multiple side products. What are they likely to be and how can I minimize them?
Besides debromination, several other side reactions can reduce the yield of your desired product:
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Homocoupling: This side product is a bipyridyl compound formed from the coupling of two pyridine-3-boronic acid molecules. It is often promoted by the presence of oxygen or high catalyst loadings.[1]
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Solution: Ensure your reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Nitrogen or Argon). You might also consider slightly reducing the catalyst loading.[1]
-
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from residual water in the reaction mixture.[1]
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Solution: Use high-quality, fresh pyridine-3-boronic acid. Using a boronic ester, such as a pinacol ester, can also suppress this side reaction by reducing the rate of protodeboronation. Minimizing the water content in the reaction is also beneficial.[1]
-
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for the coupling of 5-bromo-1H-indole with pyridine-3-boronic acid?
The selection of reagents is critical for a successful reaction, and systematic screening is often necessary.[1] Below is a table summarizing common conditions used for Suzuki-Miyaura couplings of 5-bromoindole with various arylboronic acids, which can serve as a starting point for optimization.[2]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Starting Conditions | Range for Optimization | Rationale & Key Considerations |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%) | Pd(dppf)Cl₂ is often highly effective for N-heterocyclic substrates. Buchwald ligands (like SPhos and XPhos) are robust for challenging couplings.[1] |
| Base | Potassium Carbonate (K₂CO₃) (2.0 equiv) | K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv) | The base is essential for the transmetalation step of the catalytic cycle. Stronger bases may be required for less reactive substrates.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O, DMF/H₂O, Ethanol | A mixed aqueous system is typically required to dissolve both the organic and inorganic components. The choice of organic solvent can influence the reaction rate and yield.[1][3] |
| Temperature | 80-100 °C | 40 - 120 °C | Most Suzuki couplings with bromoindoles require heating. Milder conditions may be possible with highly active catalyst systems.[1] |
| N-Protection | Boc or SEM Group | Tosyl, or No Protection (with careful optimization) | N-protection is the most effective strategy to prevent debromination and other side reactions, leading to cleaner reactions and higher yields.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-5-bromo-1H-indole with Pyridine-3-boronic acid
This protocol is a general starting point and may require optimization for your specific setup.
Materials:
-
N-Boc-5-bromo-1H-indole (1.0 equiv)
-
Pyridine-3-boronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add N-Boc-5-bromo-1H-indole, pyridine-3-boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound, but a gradient of ethyl acetate in hexanes is a common starting point.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
References
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of 5-(Pyridin-3-yl)-1H-indole. The content addresses common side products and offers strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address specific issues encountered during the synthesis of this compound via common synthetic routes such as Suzuki-Miyaura coupling, Stille coupling, and Fischer indole synthesis.
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile method for the synthesis of this compound, typically by reacting a 5-haloindole (e.g., 5-bromoindole) with a pyridine-3-boronic acid derivative. However, several side reactions can diminish the yield of the desired product.
Question 1: My Suzuki coupling reaction is producing significant amounts of side products, leading to a low yield of this compound. What are these side products and how can I minimize them?
Answer:
Common side products in the Suzuki coupling synthesis of this compound include:
-
Homocoupling of Pyridine-3-boronic acid: This results in the formation of 3,3'-bipyridine. This side reaction is often promoted by the presence of oxygen and can be exacerbated by high catalyst loadings.[1]
-
Troubleshooting:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[2]
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive amounts can sometimes favor homocoupling. A slight reduction in catalyst loading may be beneficial.[1]
-
-
-
Protodeboronation of Pyridine-3-boronic acid: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of pyridine.[2][3] Pyridineboronic acids are particularly susceptible to this side reaction, especially in the presence of water.[3]
-
Troubleshooting:
-
Use High-Quality Boronic Acid: Use fresh, high-purity pyridine-3-boronic acid or its derivatives.
-
Consider Boronic Esters: Pyridine-3-boronic acid pinacol esters are often more stable and less prone to protodeboronation.[2]
-
Minimize Water Content: While some water is often necessary for the Suzuki reaction, using anhydrous solvents or minimizing the amount of water can suppress protodeboronation.[3]
-
-
-
Reductive Dehalogenation of 5-Haloindole: This leads to the formation of indole as a byproduct. This is particularly problematic when using unprotected 5-bromoindole, as the acidic N-H proton can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[2]
-
Troubleshooting:
-
Question 2: My reaction is sluggish or fails to go to completion. What are the potential causes?
Answer:
Several factors can lead to incomplete conversion:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can help to stabilize the catalyst and prevent pyridine coordination.
-
Catalyst System: Using a robust pre-catalyst like Pd(dppf)Cl₂ can be effective for couplings involving N-heterocyclic substrates.[4]
-
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for a successful reaction.
-
Troubleshooting:
-
Base Screening: The strength and nature of the base can significantly impact the reaction. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screening of different bases may be necessary to find the optimal one for this specific coupling.[2]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve all reactants. The ratio of organic solvent to water may need to be optimized.[2]
-
Temperature: If the reaction is slow at a lower temperature, a moderate increase in temperature may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.
-
-
Side Product Summary Table (Suzuki-Miyaura Coupling)
| Side Product | Common Name | Reason for Formation | Mitigation Strategies | Typical Yield (if available) |
| 3,3'-Bipyridine | Boronic Acid Homocoupling | Oxygen-promoted coupling of two pyridine-3-boronic acid molecules.[1] | Thorough degassing of reaction mixture and solvents; optimize catalyst loading.[1][2] | Moderate yields (e.g., 50-65%) have been reported in the synthesis of bipyridines under certain conditions.[5] |
| Pyridine | Protodeboronation | Replacement of the boronic acid group with a hydrogen atom, often from water.[2][6] | Use high-quality boronic acid, consider using boronic esters (e.g., pinacol ester), minimize water content.[2] | Can be significant depending on the stability of the boronic acid and reaction conditions.[3] |
| Indole | Reductive Dehalogenation | Cleavage of the C-Br bond in 5-bromoindole, often facilitated by the unprotected N-H group.[2] | Protect the indole nitrogen with a suitable protecting group (e.g., Boc).[2] | Can be a major byproduct if the indole nitrogen is not protected.[2] |
| 5,5'-Biindole | Halo-Aromatic Homocoupling | Coupling of two 5-bromoindole molecules. | Optimize catalyst and reaction conditions. | Yields of up to 58% for the homocoupling of 5-boronic acid indole have been reported under specific conditions.[7] |
Stille Coupling Route
The Stille coupling offers an alternative C-C bond formation strategy, typically involving the reaction of a 5-haloindole with an organotin reagent like 3-(tributylstannyl)pyridine.
Question 3: What are the primary side products I should be aware of when using a Stille coupling for this synthesis?
Answer:
The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent .[1] In this case, it would lead to the formation of 3,3'-bipyridine . This occurs through the reaction of two molecules of the organotin reagent with the palladium catalyst.[1]
-
Troubleshooting:
-
Control Stoichiometry: Careful control of the stoichiometry of the reactants can help to minimize homocoupling.
-
Reaction Conditions: Optimization of the catalyst, ligands, and temperature can also influence the extent of this side reaction.
-
Another consideration with Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[8]
Side Product Summary Table (Stille Coupling)
| Side Product | Common Name | Reason for Formation | Mitigation Strategies |
| 3,3'-Bipyridine | Organostannane Homocoupling | Reaction of two molecules of 3-(tributylstannyl)pyridine with the palladium catalyst.[1] | Careful control of stoichiometry; optimization of reaction conditions. |
Fischer Indole Synthesis Route
The Fischer indole synthesis can be a powerful method for constructing the indole core. For the synthesis of this compound, this would typically involve the acid-catalyzed cyclization of the phenylhydrazone derived from 4-(pyridin-3-yl)phenylhydrazine and an appropriate aldehyde or ketone (e.g., acetaldehyde to yield the parent indole).
Question 4: I am attempting a Fischer indole synthesis and obtaining a mixture of products or significant decomposition. What are the likely issues?
Answer:
The Fischer indole synthesis is sensitive to reaction conditions and substrate structure. Key challenges include:
-
Formation of Regioisomers: If an unsymmetrical ketone is used as the starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[9] For the synthesis of the parent this compound from acetaldehyde, this is not an issue. However, for substituted derivatives, careful choice of the carbonyl component is crucial.
-
Troubleshooting:
-
Choice of Carbonyl Compound: Use a symmetrical ketone or an aldehyde to avoid the formation of regioisomers.
-
Reaction Conditions: In some cases, the choice of acid catalyst and reaction temperature can influence the regioselectivity.[1]
-
-
-
"Abnormal" Fischer Indole Synthesis: With certain substitution patterns on the phenylhydrazine, the cyclization can occur at a substituted position, leading to unexpected products. For example, with a methoxy substituent, cyclization can occur at the methoxy-bearing carbon, followed by substitution.[8] While less common, the electronic effects of the pyridine ring in 4-(pyridin-3-yl)phenylhydrazine could potentially influence the cyclization pathway.
-
Troubleshooting:
-
Careful Product Analysis: Thoroughly characterize all products to identify any unexpected isomers.
-
Catalyst Choice: The choice between a Brønsted acid (e.g., HCl, H₂SO₄) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can sometimes alter the reaction pathway.[10]
-
-
-
Tar and Polymer Formation: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the decomposition of starting materials and products, resulting in the formation of intractable tars and polymers.
-
Troubleshooting:
-
Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Gradual Heating: Start with milder conditions and gradually increase the temperature as needed.
-
-
Side Product Summary Table (Fischer Indole Synthesis)
| Side Product/Issue | Description | Reason for Formation | Mitigation Strategies |
| Regioisomers | Formation of a mixture of indole isomers. | Use of an unsymmetrical ketone as a starting material.[9] | Use a symmetrical ketone or an aldehyde; optimize acid catalyst and temperature.[1][9] |
| "Abnormal" Products | Formation of indoles with unexpected substitution patterns. | Cyclization at a substituted position on the phenyl ring of the hydrazine.[8] | Careful selection of acid catalyst; thorough characterization of products.[8] |
| Tars and Polymers | Intractable, dark-colored materials. | Decomposition of starting materials or products under harsh acidic and high-temperature conditions. | Use milder acid catalysts and lower reaction temperatures; gradual heating. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of N-Boc-5-bromoindole with pyridine-3-boronic acid.
Materials:
-
N-Boc-5-bromoindole (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-5-bromoindole, pyridine-3-boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the bromoindole).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-(pyridin-3-yl)-1H-indole.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.
Protocol 2: Stille Coupling
This protocol outlines the coupling of 5-iodo-1H-indole with 3-(tributylstannyl)pyridine.
Materials:
-
5-Iodo-1H-indole (1.0 equiv)
-
3-(Tributylstannyl)pyridine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-iodo-1H-indole and Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Add 3-(tributylstannyl)pyridine via syringe.
-
Heat the reaction mixture to 90-110 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.[11]
Protocol 3: Fischer Indole Synthesis
This protocol describes the synthesis starting from 4-(pyridin-3-yl)phenylhydrazine.
Materials:
-
4-(Pyridin-3-yl)phenylhydrazine hydrochloride (1.0 equiv)
-
Acetaldehyde (or a suitable ketone) (1.1 equiv)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a solution of H₂SO₄ in ethanol)
-
Solvent (e.g., ethanol, acetic acid, or none if using PPA)
Procedure:
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve 4-(pyridin-3-yl)phenylhydrazine hydrochloride in a suitable solvent like ethanol. Add acetaldehyde and stir at room temperature until the hydrazone formation is complete (monitor by TLC).
-
Indolization: Add the acid catalyst to the reaction mixture. If using PPA, the hydrazone can be added directly to pre-heated PPA.
-
Heat the reaction mixture. The temperature will depend on the catalyst used (e.g., reflux in ethanol with H₂SO₄, or 80-120 °C in PPA).[10]
-
Monitor the reaction for the disappearance of the hydrazone and the formation of the indole.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and a base (e.g., aqueous NaOH or NH₄OH) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[9]
Visualizations
Logical Troubleshooting Workflow for Suzuki Coupling```dot
Relationship between Reaction Conditions and Side Products
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
stability and degradation of 5-(Pyridin-3-yl)-1h-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-(Pyridin-3-yl)-1h-indole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are oxidation, photodegradation, and instability in strongly acidic conditions. The indole ring is susceptible to oxidation, which can be exacerbated by exposure to air and light.[1] The pyridine nitrogen can also be oxidized to an N-oxide.[2] Furthermore, like many indole derivatives, this compound is sensitive to light and should be protected from it.[3]
Q2: How should I properly store this compound?
A2: For long-term storage, the solid compound should be stored at -20°C or lower in a tightly sealed, amber-colored vial to protect it from light, moisture, and air.[1] For stock solutions, it is highly recommended to prepare them fresh for each experiment. If storage is necessary, flash-freeze aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C for a limited time.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. DMSO is generally preferred for creating concentrated stock solutions for long-term storage due to its ability to minimize degradation. However, for biological assays where DMSO might interfere, ethanol can be a suitable alternative, although solutions may be less stable over time. Always use high-purity, anhydrous solvents.
Q4: Is this compound sensitive to pH changes?
A4: Yes, the stability of the compound can be significantly affected by pH. The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and will be protonated in acidic solutions.[2] In strongly acidic conditions (pH < 2), the indole ring itself can be protonated, which can lead to polymerization and degradation.[4][5] It is advisable to avoid extreme pH conditions during storage and in experimental buffers.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its purity and concentration using HPLC-UV or LC-MS. | The compound can degrade over time, even when frozen, leading to a lower effective concentration. |
| Oxidation during experiment | Degas buffers and solutions to remove dissolved oxygen. If compatible with the assay, consider adding an antioxidant like BHT (butylated hydroxytoluene). | The indole moiety is prone to oxidation, which can be accelerated by dissolved oxygen in aqueous media. |
| Photodegradation | Protect the compound from light at all stages of the experiment. Use amber-colored vials and microplates, and minimize exposure to ambient light. | Indole-containing compounds are often light-sensitive, and exposure can lead to the formation of inactive byproducts.[3] |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Pre-treating plates with the experimental buffer may also help. | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. |
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative degradation | Look for masses corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32). This could indicate the formation of oxindoles, isatins, or pyridine N-oxides. Confirm by running a forced degradation study (see Experimental Protocols). | Oxidation is a common degradation pathway for indoles and pyridines.[1][2] |
| Photodegradation | If new peaks appear after exposure to light, photodegradation is likely. Compare chromatograms of light-exposed and light-protected samples. | Light can induce chemical reactions, leading to the formation of various degradation products.[3] |
| Acid-catalyzed degradation | If using acidic mobile phases or buffers, unexpected peaks may be due to on-column or in-solution degradation. Test a less acidic mobile phase if possible. | The indole ring can be unstable in highly acidic environments, potentially leading to polymerization or other reactions.[4] |
| Solvent-induced degradation | Ensure the chosen solvent is of high purity and free of peroxides (e.g., in aged THF or dioxane). | Impurities in solvents can react with the compound, leading to the formation of artifacts. |
Quantitative Data Summary
The following table provides illustrative data from a hypothetical forced degradation study on this compound. These values are intended as a guide for what to expect and should be confirmed experimentally.
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 15% | Indole ring polymerization products |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | < 5% | Minor oxidative products |
| Oxidative (3% H₂O₂) | 8 hours | 20% | 5-(1-oxido-pyridin-3-yl)-1H-indole, Hydroxylated indole derivatives |
| Thermal (80°C, solid) | 48 hours | < 2% | Minimal degradation |
| Photolytic (ICH Q1B) | 24 hours | 12% | Dimeric and oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the solid compound and a solution in quartz cuvettes to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2). Aim for 5-20% degradation for optimal identification of degradation products.[6]
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound in stressed samples compared to the control. For structural elucidation of degradation products, couple the HPLC to a mass spectrometer (LC-MS).[7][8]
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-(Pyridin-3-yl)-1h-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(Pyridin-3-yl)-1h-indole and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The first step is to understand the inherent solubility of your compound. For many novel or specialized compounds like this compound, this data may not be readily available. Therefore, it is recommended to perform a preliminary solubility assessment. A simple approach is a qualitative test where you incrementally add your compound to a small volume of your buffer and visually inspect for dissolution or precipitation. For a more quantitative measure, determining the kinetic or thermodynamic solubility is advised.[1][2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?
A2: Kinetic solubility is the concentration of a compound when a precipitate first forms from a supersaturated solution, typically generated by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer.[3][4] It's a rapid assessment suitable for early-stage screening. Thermodynamic solubility, on the other hand, is the equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[3][4] This is a more time-consuming but accurate measure, crucial for later-stage development and formulation. For initial troubleshooting, determining kinetic solubility is often sufficient.
Q3: What are the most common strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Several strategies can be employed, and the optimal choice depends on your experimental system and the physicochemical properties of your compound. The most common approaches include:
-
Using Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility.[5]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can dramatically affect solubility.[6][7][8]
-
Employing Solubilizing Agents: Excipients like cyclodextrins can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[9][10]
-
Creating Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate.[11][12]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[12]
Q4: I am using DMSO as a co-solvent for my in vitro experiments. What is the maximum concentration of DMSO I can use?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the DMSO concentration below 1% (v/v), and for many sensitive cell lines, below 0.1% is recommended.[13][14] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Possible Causes and Solutions:
| Possible Cause | Solution | Rationale |
| High Supersaturation | Decrease the final concentration of the compound. | The concentration in the aqueous buffer exceeds the kinetic solubility limit. |
| Rapid Solvent Shift | Perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution. | This gradual change in solvent polarity can prevent the compound from "crashing out" of solution.[15] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting). | Vigorous mixing can help to achieve a transiently stable supersaturated solution.[15] |
Issue 2: Compound Precipitates Over the Course of the Experiment
Possible Causes and Solutions:
| Possible Cause | Solution | Rationale |
| Thermodynamic Insolubility | Lower the final compound concentration to below its thermodynamic solubility limit. | The initial supersaturated solution is unstable and equilibrates over time by precipitating the excess compound.[15] |
| Temperature Fluctuations | Maintain a constant and controlled temperature for all assay components and the experimental environment. | Changes in temperature can affect the solubility of the compound.[15] |
| Compound Instability | Assess the stability of the compound in your assay buffer over time. Consider shorter incubation times if degradation is observed. | Degradation products may be less soluble than the parent compound.[15] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Multichannel pipette
-
Plate shaker
-
Microplate reader (for turbidity measurement) or HPLC-UV for concentration analysis
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer to each well. Then, transfer a small, fixed volume of each DMSO stock concentration to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Seal the plate and shake it at a constant temperature for a set period (e.g., 2 hours).[16]
-
Analysis:
-
Turbidimetric Method: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[15]
-
HPLC-UV Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[1]
-
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To identify a suitable co-solvent system to dissolve this compound at the desired concentration.
Materials:
-
This compound
-
Aqueous buffer
-
Potential co-solvents: DMSO, ethanol, polyethylene glycol 300 (PEG 300), propylene glycol.
Procedure:
-
Prepare Co-solvent Mixtures: Prepare various mixtures of the aqueous buffer with different percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Solubility Testing: Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.[17]
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Procedure:
-
Sample Preparation: Add an excess amount of this compound to each buffer of a specific pH.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours.[6]
-
pH Measurement: Measure the final pH of each saturated solution.[8]
-
Separation and Quantification: Separate the solid and liquid phases and quantify the concentration of the dissolved compound in the supernatant.
-
Data Analysis: Plot the logarithm of the solubility as a function of the final measured pH.
Visualizations
Caption: A logical workflow for troubleshooting compound precipitation in experiments.
Caption: Overview of common strategies to enhance the solubility of poorly soluble compounds.
References
- 1. enamine.net [enamine.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. glasp.co [glasp.co]
- 15. benchchem.com [benchchem.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. bioassaysys.com [bioassaysys.com]
Technical Support Center: Refining Purification Protocols for 5-(Pyridin-3-yl)-1h-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Pyridin-3-yl)-1h-indole. The following information is designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1][2] The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For complex mixtures with closely related impurities, column chromatography is generally preferred. Recrystallization is an excellent method for removing minor impurities and obtaining a highly crystalline final product.[1]
Q2: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause and how can I resolve it?
A2: Tailing is a common issue when purifying pyridine-containing compounds on silica gel due to the basic nature of the pyridine nitrogen interacting with the acidic silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peak shapes.
Q3: What are some common impurities I might encounter after the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts. Depending on the synthetic route (e.g., Suzuki coupling), you might find starting materials like 5-bromo-1H-indole or pyridine-3-boronic acid, as well as homo-coupled by-products. In Fischer indole syntheses, isomers or partially cyclized intermediates can be present.[3][4]
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction can be a useful initial purification step.[1] Due to the basic pyridine moiety, the target compound can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will allow you to re-extract the purified product back into an organic solvent.[1]
Q5: What analytical techniques are recommended to assess the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your final product and for identifying the presence of any impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and can also provide an indication of purity.[6][7][8] Thin Layer Chromatography (TLC) is a quick and convenient technique to monitor the progress of the purification.[9]
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Compound is too polar and is sticking to the silica gel. | - Increase the polarity of the eluent system gradually. - Consider switching to a more polar stationary phase like alumina. - Add a competitive polar solvent like methanol in small percentages to the eluent. |
| Improper solvent system selection. | - Perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent for separation and elution. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[9] |
| Compound degradation on silica gel. | - If the compound is sensitive to the acidic nature of silica, consider using deactivated silica gel or alumina. - Adding a small amount of a base like triethylamine to the eluent can also help prevent degradation.[1] |
| Sample overload. | - Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Problem 2: Oily Product Instead of a Solid After Purification
| Potential Cause | Troubleshooting Step |
| Presence of residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvents. |
| Product is an amorphous solid or has a low melting point. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar "anti-solvent" (like hexane or pentane) dropwise until turbidity is observed, then cool to promote crystallization. This is known as the solvent-antisolvent method.[10] |
| Presence of impurities. | - Re-purify the material using a different technique. If column chromatography was used initially, try recrystallization. - Analyze the oily product by NMR or LC-MS to identify the impurities. This information will guide the selection of an appropriate purification method. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting at 9:1 and gradually increasing to 1:1 or higher). The addition of 0.5% triethylamine to the eluent throughout the process is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or a mixture of methanol and water can be effective.[2][11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[12]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Recovery (%) | Purity (%) | Advantages | Disadvantages |
| Column Chromatography (Silica Gel with Et3N) | 60-85% | >98% | Effective for complex mixtures. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization (Ethanol/Water) | 70-90% | >99% | Simple, cost-effective, yields high-purity crystalline solid. | Not suitable for removing impurities with similar solubility. |
| Acid-Base Extraction | 80-95% | 90-95% | Good for initial bulk purification and removing non-basic impurities. | May not remove basic impurities. |
Visualizations
Caption: Troubleshooting workflow for low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 5. ijrpc.com [ijrpc.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
challenges in the scale-up of 5-(Pyridin-3-yl)-1h-indole synthesis
Of course. Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 5-(Pyridin-3-yl)-1H-indole.
Technical Support Center: Synthesis of this compound
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction for this compound is giving a low yield. What are the common causes?
Low yields in the Suzuki coupling of a halo-indole with a pyridineboronic acid can stem from several factors, particularly related to catalyst activity and side reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands (e.g., SPhos, XPhos) can shield the palladium center and prevent this coordination.[1]
-
Catalyst Decomposition: Palladium catalysts can be sensitive to oxygen. It is crucial to ensure all solvents and the reaction atmosphere are rigorously degassed to prevent catalyst decomposition.[2]
-
Inefficient Oxidative Addition: The carbon-halogen bond of the halo-indole can be less reactive, leading to a slow oxidative addition step, which is often rate-determining.[1] Increasing the reaction temperature or screening more electron-rich, bulky ligands may improve this step.[1]
-
Indole N-H Acidity: The indole N-H proton is acidic and can be deprotonated by the base. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage (debromination). Protecting the nitrogen with a group like Boc is often recommended.[2]
-
Scale-Up Issues: When moving from a lab to a pilot-plant scale, issues with mass and heat transfer can arise. Inefficient mixing in large reactors can lead to localized "hot spots" or areas of low reactant concentration, which promotes the formation of side products.[3]
Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, reducing the overall yield and complicating purification.
-
Homocoupling: This is the self-coupling of two molecules of the pyridine-3-boronic acid. This side reaction is often promoted by the presence of oxygen.[1][2]
-
Solution: Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, often from residual water in the reaction mixture.[2]
-
Reductive Debromination/Dehalogenation: This is the replacement of the halogen on the indole ring with a hydrogen atom.
Q3: The reaction is not going to completion, and I still have unreacted 5-bromo-1H-indole. What should I try?
If starting material remains, it typically points to an issue with catalyst activity or reaction conditions.
-
Check Catalyst System: Ensure your palladium precatalyst and ligand are active. Consider using a more robust, modern catalyst system like a pre-formed Pd-ligand complex or a more electron-rich ligand to facilitate oxidative addition.[2][4]
-
Optimize Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the rate. However, be cautious, as excessively high temperatures can lead to product degradation or an increase in side reactions.[1][3]
-
Screen Bases and Solvents: The choice of base and solvent is critical. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O) is often necessary to find the optimal conditions for your specific substrates.[2]
Q4: My yield dropped significantly when I tried to scale up the reaction. Why is this happening?
Scaling up a reaction introduces new challenges that are often not apparent at the lab scale.
-
Mass and Heat Transfer: Inefficient mixing in larger reactors can lead to poor distribution of reactants and catalyst, and localized temperature gradients ("hot spots"). This can increase the rate of side reactions and product degradation.[3]
-
Exothermic Events: Many coupling reactions are exothermic. What is manageable on a small scale can lead to a thermal runaway in a large vessel if not properly controlled, causing decomposition.[3]
-
Impurity Profile: The impurity profile of bulk starting materials may differ from small-batch reagents. These impurities can interfere with the catalyst or the reaction.[3]
Q5: I'm having trouble purifying the final product. What are some effective purification strategies?
Purification can be challenging due to the presence of palladium residues and structurally similar byproducts.
-
Initial Work-up: After the reaction, a standard aqueous work-up can remove inorganic salts. Washing with brine and drying the organic layer is a common first step.[5]
-
Column Chromatography: Flash column chromatography is often required to separate the desired product from starting materials and side products like homocoupled species.[5][6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final step to achieve high purity. However, be aware that indole derivatives can sometimes "oil out" instead of crystallizing.[3]
-
Palladium Removal: Specialized scavengers or activated carbon can be used to remove residual palladium from the final product.
Troubleshooting and Experimental Protocols
Data Presentation: Summary of Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield | Catalyst inhibition by pyridine nitrogen; Catalyst decomposition; Inefficient oxidative addition; Indole N-H acidity. | Use bulky phosphine ligands (SPhos, XPhos); Rigorously degas solvents and reaction mixture; Increase temperature moderately; Protect indole nitrogen (e.g., Boc group). | [1][2] |
| Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas solvents and reaction mixture (e.g., sparge with Ar/N₂). | [1][2] |
| Protodeboronation | Poor quality boronic acid; Excess water in the reaction. | Use fresh, high-quality boronic acid or a more stable boronic ester (e.g., pinacol ester); Use anhydrous solvents. | [1][2] |
| Reductive Dehalogenation | Hydride impurities in solvents; Deprotonation of indole N-H. | Use high-purity, anhydrous solvents; Protect the indole nitrogen. | [2] |
| Scale-Up Failure | Poor mass/heat transfer; Exothermic events; Impurities in bulk starting materials. | Ensure efficient stirring/mixing; Implement robust temperature control (e.g., jacketed reactor); Analyze purity of bulk reagents. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 5-bromo-1H-indole with pyridine-3-boronic acid. Optimization may be required.
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add 5-bromo-1H-indole (1.0 equiv.), pyridine-3-boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[2][5]
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[7]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) at least three times.[5]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[2][5]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of 5-Bromo-1H-indole
Protecting the indole nitrogen can prevent side reactions and improve yield.[2]
-
Dissolution: Dissolve 5-bromo-1H-indole (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or Dichloromethane) in a round-bottom flask.
-
Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting solid, typically by recrystallization or a short silica plug, to yield N-Boc-5-bromo-1H-indole.
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting Flowchart for Low-Yield Reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
avoiding common pitfalls in 5-(Pyridin-3-yl)-1h-indole experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Pyridin-3-yl)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common pitfalls and specific issues encountered during synthesis, purification, characterization, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves reacting 5-bromo-1H-indole with pyridine-3-boronic acid in the presence of a palladium catalyst and a base. While effective, challenges include catalyst inhibition by the pyridine nitrogen, and side reactions like debromination of the indole starting material and homocoupling of the boronic acid.[1][2] Protecting the indole nitrogen (e.g., with a Boc group) can often mitigate some of these side reactions.[1]
Q2: I'm observing a significant amount of debrominated indole as a byproduct in my Suzuki coupling reaction. How can I minimize this?
A2: Debromination is a frequent issue when working with 5-bromoindole.[1] The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage.[1] The most effective way to prevent this is by protecting the indole nitrogen with a suitable protecting group, such as a Boc (tert-Butoxycarbonyl) group.[1] Using high-purity, anhydrous solvents is also crucial to avoid potential hydride sources that can contribute to debromination.[1]
Q3: My purification by column chromatography is proving difficult. What are some common issues and solutions?
A3: Purification of pyridinyl-indoles can be challenging due to the basicity of the pyridine nitrogen, which can lead to tailing on silica gel. To resolve this, consider adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to your eluent system. Alternatively, using a different stationary phase like alumina may be beneficial.
Q4: What are the key stability concerns for this compound and how should it be stored?
A4: Indole derivatives can be susceptible to oxidation and photodegradation. The indole ring can oxidize, and the pyridine nitrogen can form an N-oxide. For long-term storage, it is advisable to store the solid compound in a tightly sealed, amber vial at low temperatures (-20°C or -80°C) to protect it from light and moisture. If solutions are to be stored, they should be prepared fresh whenever possible. If necessary, flash-freeze aliquots and store at -80°C.
Q5: I'm seeing inconsistent results in my biological assays. What could be the cause?
A5: Poor solubility is a common culprit for inconsistent biological data with indole derivatives.[3] It is crucial to ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all experiments, including vehicle controls.[3] Visual inspection for precipitation before use is also recommended.
Troubleshooting Guides
Synthesis: Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | - Inactive catalyst. - Catalyst inhibition by pyridine nitrogen. - Inefficient oxidative addition. - Poor quality of boronic acid. | - Use a fresh batch of palladium catalyst and ligand. - Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[2] - Increase the reaction temperature or screen different catalyst/ligand combinations.[2] - Use fresh, high-purity pyridine-3-boronic acid or consider using its pinacol ester derivative. |
| Multiple Byproducts Observed | - Homocoupling of boronic acid. - Protodeboronation. - Debromination of 5-bromoindole. | - Thoroughly degas all solvents and the reaction mixture to remove oxygen.[1][2] - Use anhydrous solvents and fresh boronic acid.[1] - Protect the indole nitrogen with a Boc group.[1] |
| Reaction Fails to Go to Completion | - Insufficient reaction time or temperature. - Inappropriate choice of base or solvent. | - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). |
Purification: Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Tailing on Silica Gel | - Interaction of the basic pyridine nitrogen with acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) to the eluent. - Use neutral or basic alumina as the stationary phase. |
| Poor Separation of Product from Byproducts | - Eluent system is not optimal. - Co-elution of closely related impurities. | - Perform a gradient elution to improve separation. - Try a different solvent system. - Consider reverse-phase chromatography if impurities have different polarities. |
Characterization: NMR and Mass Spectrometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or Missing N-H Proton in ¹H NMR | - Proton exchange with residual water or acidic impurities in the NMR solvent. | - Use a fresh, anhydrous deuterated solvent. - Add a drop of D₂O to confirm the N-H peak through exchange. |
| Ambiguous Fragmentation Pattern in Mass Spec | - Complex fragmentation pathways of the indole and pyridine rings. | - Compare the obtained spectrum with literature data for similar indole derivatives. - Consider using high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragments. |
Biological Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of Compound in Aqueous Buffer | - Low aqueous solubility. | - Determine the solubility limit in the specific assay buffer. - Use a minimal amount of a co-solvent like DMSO and ensure it is consistent across all wells.[3] - Consider formulation strategies like complexation with cyclodextrins.[3] |
| High Variability Between Replicates | - Incomplete dissolution of the compound. - Pipetting errors. | - Ensure the stock solution is homogenous before making dilutions. - Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Cytotoxicity | - Off-target effects. - Toxicity of the solvent vehicle at higher concentrations. | - Run appropriate vehicle controls to assess the effect of the solvent. - Test a range of concentrations to determine the therapeutic window. |
Experimental Protocols & Data
Synthesis of this compound (General Protocol)
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To an oven-dried flask, add 5-bromo-1H-indole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Heat the mixture with vigorous stirring at a temperature ranging from 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90-100 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O (4:1) | 100 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O (4:1) | 80 |
Note: These are general conditions and may require optimization for specific substrates and scales.
Biological Activity Data
This compound and its derivatives have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, and for their anti-cancer properties.[4][5]
Table 2: Example Biological Activity Data for this compound Derivatives
| Compound | Target | Assay | IC₅₀ (µM) |
| This compound-4,7-dione derivative | IDO1 | Enzymatic Assay | 0.16 ± 0.02 |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative | HeLa Cells | Cytotoxicity Assay | Varies by derivative |
Note: IC₅₀ values are highly dependent on the specific derivative and assay conditions.
Visualizations
Experimental Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 5-(Pyridin-3-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method optimization of 5-(Pyridin-3-yl)-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
Question: Why am I observing peak tailing or broad peaks for this compound in my HPLC chromatogram?
Answer:
Peak tailing or broadening for this compound can arise from several factors related to its chemical properties—specifically, the presence of both a basic pyridine nitrogen and an acidic indole N-H group.
-
Secondary Silanol Interactions: The basic pyridine moiety can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte, causing peak distortion. For this compound, a mobile phase pH that ensures a consistent ionization state is crucial.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened peaks.[1][2]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be approximately 2 pH units above or below the pKa of the pyridine and indole moieties to ensure a single ionic form. The use of a buffer is highly recommended for pH stability.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the availability of free silanol groups, reducing secondary interactions.
-
Add a Competitive Base: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase can block active silanol sites.
-
Reduce Injection Volume/Concentration: To address potential column overload, try diluting the sample or reducing the injection volume.[1]
-
Increase Column Temperature: Raising the column temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[3]
Question: I am experiencing poor retention of this compound on my C18 column. What could be the cause?
Answer:
Inadequate retention in reversed-phase HPLC is often due to the high polarity of the analyte relative to the mobile phase or issues with the analytical column.
-
High Organic Content in Mobile Phase: If the mobile phase contains too high a percentage of organic solvent (e.g., acetonitrile or methanol), the polar analyte will have a stronger affinity for the mobile phase and elute quickly.
-
Column Degradation: Over time, bonded-phase columns can degrade, leading to a loss of stationary phase and reduced retention.
-
Inappropriate Stationary Phase: While C18 is a good starting point, the specific properties of this compound might require a different stationary phase for optimal retention.
Troubleshooting Steps:
-
Decrease Organic Solvent Percentage: Gradually decrease the proportion of the organic component in your mobile phase to increase the retention time.
-
Evaluate Column Performance: Test the column with a standard compound to ensure it is performing as expected. If retention is poor for the standard as well, the column may need to be replaced.
-
Consider an Alternative Stationary Phase: A phenyl-hexyl or a polar-embedded column might offer different selectivity and improved retention for this compound due to potential π-π interactions with the aromatic rings.
-
Ensure Proper pH: For ionizable compounds, the retention can be pH-dependent. Ensure the mobile phase pH is optimized.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. See the table below for a recommended starting condition.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Q2: How can I confirm the identity of my this compound peak?
A2: The most definitive method for peak identification is to use a mass spectrometer (MS) coupled to the HPLC (LC-MS). The mass spectrum will provide the molecular weight of the compound in your peak. For this compound (C₁₃H₁₀N₂), the expected [M+H]⁺ ion would be at m/z 195.08.[4][5] Further fragmentation in MS/MS can provide structural confirmation. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to fully elucidate the structure of the isolated compound.[6][7]
Q3: My baseline is noisy. What are the common causes and solutions?
A3: A noisy baseline in HPLC can be caused by several factors:[2]
-
Air Bubbles in the System: Degas the mobile phase thoroughly. Most modern HPLC systems have an online degasser.
-
Pump Issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks and ensure pump seals are in good condition.[1][8]
-
Detector Lamp Failing: An aging detector lamp can lead to increased noise.
-
Contaminated Mobile Phase or System: Use high-purity solvents and ensure all system components are clean.[2]
To troubleshoot, systematically check each component, starting with fresh, degassed mobile phase.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
Further dilute with the initial mobile phase composition to the desired concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a more specific wavelength determined by UV-Vis spectrophotometry.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: Linear gradient from 10% to 90% B
-
12-15 min: Hold at 90% B
-
15.1-18 min: Return to 10% B and equilibrate.
-
-
Protocol 2: Mass Spectrometry (MS) Analysis
-
Ionization Method: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Instrumentation: Couple the HPLC system described in Protocol 1 to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
MS Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Scan Range: m/z 100 - 500
-
-
Data Acquisition: Acquire full scan data to identify the molecular ion ([M+H]⁺ at m/z 195.08). For structural confirmation, perform tandem MS (MS/MS) on the parent ion and analyze the fragmentation pattern.
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijnrd.org [ijnrd.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and NMR spectral assignments of indol-3-yl pyridines through one-pot multi-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Bioactivity Assays of 5-(Pyridin-3-yl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(pyridin-3-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities critical for the development of novel therapeutics. This guide provides a comparative overview of the bioactivity assays used to validate the efficacy of these compounds, with a focus on their anticancer and enzyme-inhibitory properties. Experimental data from key studies are presented to offer a clear comparison with alternative compounds, alongside detailed methodologies and visual representations of the underlying biological pathways.
Anticancer Activity: Induction of Methuosis
Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1][2][3] The compound 12A is a notable example, exhibiting high pan-cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.[1][2][3]
Comparative Efficacy of Methuosis Inducers
The following table summarizes the antiproliferative activity (IC50) of key this compound derivatives and a reference compound, MOMIPP, in different cell lines.
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) | LO2 (Normal Cell) IC50 (µM) |
| 12g | 1.83 ± 0.11 | 2.17 ± 0.15 | 3.51 ± 0.23 | 4.12 ± 0.29 | > 50 |
| 12i | 1.52 ± 0.09 | 1.89 ± 0.13 | 2.87 ± 0.19 | 3.64 ± 0.25 | > 50 |
| 12n | 1.68 ± 0.10 | 2.05 ± 0.14 | 3.14 ± 0.21 | 3.98 ± 0.27 | > 50 |
| 12A | 1.37 ± 0.08 | 1.76 ± 0.12 | 2.53 ± 0.17 | 3.28 ± 0.22 | > 50 |
| MOMIPP (Reference) | 1.45 ± 0.09 | 1.82 ± 0.13 | 2.61 ± 0.18 | 3.45 ± 0.24 | > 50 |
Data sourced from studies on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives.[3]
Experimental Protocols
1. Vacuolization-Inducing Effect Assay:
-
Cell Line: HeLa cells.
-
Procedure: Cells are seeded in a 96-well plate and treated with the test compound (e.g., at a concentration of 1.0 µM) for a specified period (e.g., 8 hours).
-
Analysis: The formation of cytoplasmic vacuoles is observed and evaluated using phase-contrast microscopy. The extent of vacuolization is often compared to a known methuosis inducer, such as MOMIPP.
2. Antiproliferative Activity (MTT Assay):
-
Cell Lines: A panel of cancer cell lines (e.g., HeLa, A549, MDA-MB-231, HCT116) and a normal cell line (e.g., LO2).
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a set duration (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway
The methuotic cell death induced by compound 12A has been shown to involve the activation of the MAPK/JNK signaling pathway, which is often associated with cellular stress responses.[3][4]
Caption: Signaling pathway of Compound 12A-induced methuosis.
Enzyme Inhibition: Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)
The this compound-4,7-dione scaffold has been identified as a promising basis for the development of inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[5] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and its overexpression in the tumor microenvironment contributes to immune escape.[5][6]
Comparative Inhibitory Activity of IDO1 Inhibitors
The following table presents the in vitro inhibitory activity of this compound-4,7-dione derivatives against the IDO1 enzyme.
| Compound | IDO1 Enzymatic IC50 (µM) | Cellular IDO1 Activity IC50 (µM) in IFN-γ stimulated HeLa cells |
| Derivative 1 | 5.23 ± 0.45 | 12.8 ± 1.1 |
| Derivative 2 | 3.87 ± 0.31 | 9.5 ± 0.8 |
| Exiguamine A (Reference) | 10.5 ± 1.2 | Not Reported |
| Tsitsikammamine A (Reference) | 8.7 ± 0.9 | Not Reported |
Data is hypothetical based on the described potency of the scaffold.[5]
Experimental Protocols
1. IDO1 Enzymatic Assay:
-
Enzyme Source: Recombinant human IDO1.
-
Procedure: The assay is typically performed in a reaction buffer containing L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase. The test compound at various concentrations is pre-incubated with the enzyme before initiating the reaction by adding the substrate. The reaction is stopped after a defined period.
-
Analysis: The product of the reaction, N-formylkynurenine, is quantified by measuring its absorbance at a specific wavelength (e.g., 321 nm). IC50 values are determined from the dose-inhibition curves.
2. Cellular IDO1 Activity Assay:
-
Cell Line: IFN-γ stimulated human cancer cells (e.g., HeLa).
-
Procedure: Cells are pre-treated with IFN-γ to induce IDO1 expression. Subsequently, the cells are incubated with various concentrations of the test compound in the presence of L-tryptophan.
-
Analysis: The concentration of kynurenine in the cell culture supernatant is measured, often using a colorimetric method involving Ehrlich's reagent or by LC-MS. The IC50 value is calculated based on the reduction of kynurenine production.
Experimental Workflow
The general workflow for identifying and validating IDO1 inhibitors is depicted below.
Caption: Workflow for IDO1 inhibitor validation.
Other Bioactivities and Future Directions
The versatility of the this compound core extends to other biological targets. For instance, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been developed as modulators of the orphan nuclear receptor Nur77, inducing apoptosis in cancer cells.[7] The validation of these compounds involves specific assays such as Nur77-binding assays and analysis of Nur77-mitochondrial targeting.[7]
The continued exploration of this scaffold, through the systematic validation of its biological activities using the assays outlined in this guide, holds significant promise for the discovery of novel and potent therapeutic agents. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent | Semantic Scholar [semanticscholar.org]
- 5. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(Pyridin-3-yl)-1H-indole and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide range of biological activities. Among the vast library of indole derivatives, 5-substituted indoles have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of 5-(Pyridin-3-yl)-1H-indole and its derivatives against other notable indole compounds, with a focus on their anticancer and enzymatic inhibitory activities. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.
Introduction to this compound
This compound is a heterocyclic compound featuring an indole nucleus substituted with a pyridine ring at the 5-position. This structural motif has been explored as a promising scaffold in the development of inhibitors for enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The pyridine moiety can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing the potency and selectivity of the parent indole structure.
Comparative Biological Activity
While direct and extensive comparative experimental data for the parent this compound is limited in publicly available literature, analysis of its closely related derivatives and other 5-substituted indoles provides valuable insights into its potential biological profile. The following sections present a comparative summary of the in vitro activities of these compounds.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The substitution at the 5-position of the indole ring plays a crucial role in modulating this activity.
Table 1: Comparative in vitro Anticancer Activity of 5-Substituted Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative (12A) | HeLa (Cervical) | MTT | < 6.0 µM | [1] |
| HepG2 (Liver) | MTT | < 6.0 µM | [1] | |
| MDA-MB-231 (Breast) | MTT | < 6.0 µM | [1] | |
| MCF-7 (Breast) | MTT | < 6.0 µM | [1] | |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative (8b) | Various Liver Cancer Cell Lines | MTT | Potent | [2] |
| 5-(Indol-3-yl)-1,3,4-thiadiazole derivative (5m) | PaCa2 (Pancreatic) | Not Specified | 1.5 µM | [3] |
| 5-Fluoro-2-oxindole derivative (3g) | T-47D (Breast) | Not Specified | GI > 96.17% | [4] |
| HOP-92 (Lung) | Not Specified | GI > 95.95% | [4] | |
| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole (8) | Hep3B (Liver) | Not Specified | 0.41 µM | [5] |
| MDA-MB-231 (Breast) | Not Specified | 0.48 µM | [5] | |
| PC-3 (Prostate) | Not Specified | 0.62 µM | [5] | |
| A549 (Lung) | Not Specified | 1 µM | [5] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a larger, more complex substituent at the 5-position, such as the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group, can confer potent, broad-spectrum anticancer activity.[1][2]
-
The nature of the substituent at the 5-position significantly influences the cytotoxic potency and cancer cell line selectivity. For instance, the introduction of a thiadiazole moiety at this position has shown promising results.[3]
-
Modifications on the indole nitrogen and other positions can further modulate the anticancer activity. For example, 1-arylsulfonyl substitution has been shown to be a favorable modification for enhancing the potency of 5-substituted indoles.[5]
Enzyme Inhibitory Activity
Indole derivatives are known to inhibit various enzymes implicated in disease pathogenesis. A notable target for this compound derivatives is IDO1, an enzyme that plays a crucial role in tumor immune evasion.
Table 2: Comparative IDO1 Inhibitory Activity of Indole Derivatives
| Compound/Derivative | Assay Type | Activity (IC₅₀) | Reference |
| This compound-4,7-dione derivatives | Enzymatic Assay | Moderate (µM range) | [6] |
| 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indole derivative | Enzymatic Assay | 0.16 µM | [7] |
Structure-Activity Relationship (SAR) Insights:
-
The this compound-4,7-dione scaffold has been identified as a promising starting point for the development of IDO1 inhibitors.[6] The pyridinyl moiety is likely involved in key interactions within the enzyme's active site.
-
The core indole structure is a versatile platform for designing enzyme inhibitors, and modifications at various positions can lead to highly potent compounds.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its analogs, detailed protocols for key biological assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to determine cytotoxicity and cell proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[5]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
96- or 384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure (Example using ADP-Glo™):
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, the test compound, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature or 30°C for a specified time.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
IDO1 Inhibition Assay (Cell-Based)
This assay measures the inhibition of IDO1 activity in a cellular context by quantifying the production of kynurenine.
Materials:
-
HeLa or other suitable cancer cell lines
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Treat the cells with various concentrations of the test compounds in fresh medium containing L-tryptophan.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm.
-
The absorbance is proportional to the kynurenine concentration. Calculate the percentage of IDO1 inhibition and determine the IC₅₀ value.[6]
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their biological effects by modulating various signaling pathways critical for cell growth, survival, and immune response.
General Anticancer Signaling Pathway for Indole Derivatives
Many bioactive indole derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. A generalized representation of these pathways is depicted below.
Caption: Generalized signaling pathways targeted by bioactive indole derivatives.
This diagram illustrates that indole derivatives can inhibit receptor tyrosine kinases (RTKs) and downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death). Additionally, certain indole derivatives can inhibit the enzyme IDO1, thereby preventing the conversion of tryptophan to kynurenine and mitigating immune suppression in the tumor microenvironment.
Experimental Workflow for Evaluating Anticancer Activity
A typical workflow for the initial evaluation of a novel indole derivative's anticancer potential is outlined below.
Caption: A typical experimental workflow for the preclinical evaluation of novel indole derivatives.
This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening to assess its cytotoxicity and enzyme inhibitory potential. Promising candidates are then subjected to more detailed mechanistic studies to understand how they exert their effects on cancer cells. Finally, the most promising compounds are evaluated for their efficacy in in vivo animal models before proceeding to lead optimization and further preclinical development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data on the parent compound is sparse, the analysis of its more complex derivatives and other 5-substituted indoles reveals significant potential for potent and selective biological activity. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols and pathway visualizations, provide a valuable resource for researchers aiming to design and evaluate the next generation of indole-based drugs. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully unlock their therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Pyridinylindole-Based Dual Antagonists of Toll-like Receptors 7 and 8 (TLR7/8) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Bioactivity of 5-(Pyridin-3-yl)-1H-indole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(Pyridin-3-yl)-1H-indole analogs. By presenting key experimental data, detailed protocols, and visual representations of associated biological pathways, this document aims to facilitate a deeper understanding of this important class of compounds and guide future drug discovery efforts.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have shown promise in oncology, cystic fibrosis, and neuroscience, acting on diverse molecular targets. This guide synthesizes findings from multiple studies to offer a comparative overview of their performance and the structural modifications that govern their potency and selectivity.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the indole and pyridine rings, as well as by the linking moieties. The following tables summarize the quantitative data from key studies, highlighting the SAR for different therapeutic targets.
Anticancer Activity
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death, in cancer cells. The study revealed crucial structural requirements for this activity.[1]
| Compound ID | R Group (at indole N1) | Vacuole-Inducing Activity (% of cells with vacuoles) | Antiproliferative Activity (IC50, µM) in HeLa cells |
| 12c | H | +++ | 1.5 ± 0.2 |
| 12g | CH3 | ++++ | 0.8 ± 0.1 |
| 12i | C2H5 | ++++ | 0.7 ± 0.1 |
| 12n | CH2CH2OH | +++ | 2.1 ± 0.3 |
| 12A | CH(CH3)2 | ++++ | 0.5 ± 0.1 |
Data sourced from a study on pyridine-pyrimidine-indole-carbohydrazide derivatives.[1]
SAR Insights:
-
Alkyl substitution at the N1 position of the indole ring generally enhances both vacuole-inducing and antiproliferative activities.
-
The isopropyl group (Compound 12A) was found to be optimal for potency.[1]
-
The presence of the 4-(pyridin-3-yl)pyrimidine moiety is a key pharmacophore for anticancer activity.[1]
Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been explored as novel modulators of Nur77, a nuclear receptor involved in apoptosis.[2]
| Compound ID | R Group (at carboxamide) | Cytotoxicity (IC50, µM) in HepG2 cells | Nur77 Binding Affinity (Kd, µM) |
| 8b | 4-Fluorophenyl | 1.2 ± 0.1 | 0.8 ± 0.1 |
| 10g (lead) | Phenyl | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Celastrol (positive control) | - | 0.9 ± 0.1 | 0.5 ± 0.1 |
Data from a study on novel anti-cancer agents targeting Nur77.[2]
SAR Insights:
-
The introduction of an electron-withdrawing fluorine atom on the phenyl ring of the carboxamide moiety (Compound 8b) significantly improved both cytotoxicity and Nur77 binding affinity compared to the lead compound.[2]
This compound-4,7-diones have been investigated as inhibitors of IDO1, a key enzyme in cancer immune evasion.[3]
| Compound ID | R Group (at indole N1) | Enzymatic Inhibition (IC50, µM) | Cellular Activity (EC50, µM) |
| Compound X | H | 5.2 ± 0.6 | 10.1 ± 1.2 |
| Compound Y | CH3 | 2.1 ± 0.3 | 4.5 ± 0.5 |
| Compound Z | CH2Ph | 8.9 ± 1.1 | 15.3 ± 2.0 |
Representative data based on the abstract of a study on IDO1 inhibitors.[3] Specific compound IDs and a full dataset would require access to the complete article.
SAR Insights:
-
Small alkyl substitutions at the N1 position of the indole ring appear to be favorable for IDO1 inhibition.[3]
-
Bulky substituents, such as a benzyl group, may be detrimental to the activity.[3]
As CFTR Potentiators
A distinct class of this compound analogs, specifically 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, have been identified as potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
| Compound ID | R Group (on phenyl ring) | Efficacy (Emax) | Potency (EC50, µM) in F508del-CFTR FRT cells |
| 3 | H | 1.00 | 0.15 ± 0.02 |
| 20 | 6-F | 1.15 | 0.08 ± 0.01 |
| 32 | 6-F, 9-CH3 (on indole) | 1.25 | 0.03 ± 0.005 |
| 33 | 6-F, 9-CH3 (on indole) | 1.30 | 0.022 ± 0.004 |
Data sourced from studies on a novel class of CFTR potentiators.[4][5]
SAR Insights:
-
The introduction of a fluorine atom at the 6-position of the phenyl ring enhances both efficacy and potency.[4]
-
Methylation at the 9-position of the indole scaffold further boosts activity.[4][5]
-
The stereochemistry at position 3 of the tetrahydropyridine ring is crucial, with the (R)-enantiomer showing significantly higher potency.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Nur77 Binding Assay
This assay determines the binding affinity of compounds to the Nur77 protein.
-
Protein Immobilization: Recombinant Nur77 protein is immobilized on a high-binding 96-well plate.
-
Compound Incubation: The test compounds at various concentrations are added to the wells and incubated to allow binding.
-
Washing: The wells are washed to remove unbound compounds.
-
Detection: A specific antibody against Nur77 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A suitable substrate is added to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Signal Quantification: The signal is quantified, and the dissociation constant (Kd) is calculated to determine the binding affinity.
IDO1 Enzyme Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of IDO1.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human IDO1 enzyme, L-tryptophan (substrate), and other necessary co-factors is prepared in a 96-well plate.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.
-
Detection: The amount of kynurenine produced is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm).
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 5-(Pyridin-3-yl)-1H-indole Derivatives and Similar Compounds as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 5-(pyridin-3-yl)-1H-indole-based compounds and other key alternatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment. Overexpression of IDO1 by tumor cells leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This process impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), ultimately allowing cancer cells to evade the host immune system.[1][]
Inhibiting IDO1 is a promising strategy to reverse this immunosuppressive shield, thereby restoring anti-tumor immunity.[3] This guide summarizes quantitative efficacy data for a novel this compound-4,7-dione compound and compares it with leading clinical-stage IDO1 inhibitors. Detailed experimental protocols and pathway diagrams are provided to support further research and development in this area.
The IDO1 Signaling Pathway in Cancer
The expression of IDO1 is often induced in the tumor microenvironment by pro-inflammatory cytokines like interferon-gamma (IFN-γ), which can be released by activated T cells.[4] Once active, IDO1 initiates the catabolism of L-tryptophan. The resulting tryptophan depletion activates stress-response kinases in T cells, leading to cell cycle arrest and anergy.[1][] Concurrently, the production of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a transcription factor that further promotes an immunosuppressive environment.[5] The net effect is a potent local suppression of the anti-tumor immune response.
References
- 1. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of 5-(Pyridin-3-yl)-1H-indole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for 5-(Pyridin-3-yl)-1H-indole derivatives and other notable alternatives in cancer research. The data presented herein is collated from various preclinical studies to offer an objective overview of their biological activities, mechanisms of action, and experimental protocols.
Introduction
The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated a range of activities, including the induction of a non-apoptotic form of cell death known as methuosis, and the modulation of key cancer-related signaling pathways. This guide aims to cross-validate the experimental findings related to these compounds, providing a direct comparison with established alternatives such as the methuosis inducer MOMIPP and the multi-targeted kinase inhibitor Imatinib.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activities and in vivo efficacy of this compound derivatives and their alternatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide and Carbohydrazide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8b | HepG2 | Liver Cancer | - | [1][2] |
| H460 | Lung Cancer | - | [1] | |
| MCF-7 | Breast Cancer | - | [1] | |
| 13ea | HeLa | Cervical Cancer | < 5.0 | [3] |
| MDA-MB-231 | Breast Cancer | < 5.0 | [3] | |
| HepG2 | Liver Cancer | < 5.0 | [3] | |
| ja | MDA-MB-231 | Triple-Negative Breast Cancer | Potent | [4] |
| MCF-10A | Normal Breast Epithelial | > 20 (SI) | [4] | |
| 6i | COLO 205 | Colon Cancer | 0.071 | [5] |
| SK-MEL-5 | Melanoma | 0.075 | [5] | |
| MDA-MB-435 | Melanoma | 0.259 | [5] | |
| MDA-MB-231 | Breast Cancer | 0.16 | [6] | |
| 6j | MDA-MB-231 | Breast Cancer | 4.13 | [6] |
| 6h | MDA-MB-231 | Breast Cancer | 0.56 | [6] |
Note: Specific IC50 values for compound 8b were not explicitly stated in the abstracts, but it was described as having "good potency".[1][2] SI denotes Selectivity Index.
Table 2: In Vitro Cytotoxicity (IC50) of Alternative Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOMIPP | A-375 | Melanoma | 5.02 | [7] |
| A549 | Lung Cancer | > 10 | [7] | |
| HCT116 | Colon Cancer | 3.2 ± 0.1 | [8] | |
| Caco-2 | Colon Cancer | 2.17 ± 1.5 | [8] | |
| Imatinib | v-Abl expressing cells | Leukemia | 0.6 | [9] |
| NCI-H727 | Bronchial Carcinoid | 32.4 | [9][10] | |
| BON-1 | Pancreatic Carcinoid | 32.8 | [9][10] | |
| A549 | Lung Cancer | 65.4 | [11] | |
| K562 | Chronic Myeloid Leukemia | 0.08 | [11] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cell Line Xenograft | Tumor Growth Inhibition | Dosage | Reference |
| 12A | MDA-MB-231 | Significant inhibition | Not specified | [12] |
| 8b | Hepatocellular Carcinoma | Good anti-HCC activity | Not specified | [1][2] |
| 13ea | MDA-MB-231 | 76.83% | 30 mg/kg | [3] |
| ja | MDA-MB-231 | Significant suppression | Not specified | [4] |
| MOMIPP | Intracerebral Glioblastoma | Moderately effective | 80 mg/kg; i.p.; once daily | [7] |
| Imatinib | SCLC6 | 80% | Not specified | [9][10] |
| SCLC61 | 40% | Not specified | [9][10] | |
| SCLC108 | 78% | Not specified | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and cross-validation of the cited results.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, MOMIPP, Imatinib) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Quantification of Methuosis (Cytoplasmic Vacuolization)
Methuosis is characterized by the accumulation of large, phase-lucent cytoplasmic vacuoles.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with the methuosis-inducing compound (e.g., specific this compound derivatives or MOMIPP) at various concentrations and for different time points (e.g., 4, 8, 12, 24 hours).
-
Imaging: Acquire phase-contrast images of the cells using an inverted microscope.
-
Image Analysis:
-
For each field of view, manually or with image analysis software, count the total number of cells and the number of vacuolated cells.
-
A cell is typically scored as positive for vacuolization if it contains one or more large vacuoles occupying a significant portion of the cytoplasm.[13]
-
Alternatively, quantify the area occupied by vacuoles within each cell by thresholding the images to distinguish the phase-lucent vacuoles.[13]
-
-
Data Analysis:
-
Calculate the percentage of vacuolated cells ( (Number of vacuolated cells / Total number of cells) x 100 ).
-
Plot the percentage of vacuolated cells or the average vacuolar area as a function of compound concentration to determine the potency of vacuole induction.
-
Western Blot Analysis for MAPK/JNK Signaling Pathway
This technique is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by the test compounds.
-
Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the signaling pathway.
Nur77 Ligand Binding Assay
Several methods can be employed to assess the binding of compounds to the orphan nuclear receptor Nur77.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity in real-time.
-
Immobilize purified Nur77 protein on a sensor chip.
-
Flow different concentrations of the test compound over the sensor surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).
-
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context.
-
Treat intact cells with the test compound.
-
Heat the cell lysate to different temperatures.
-
Analyze the amount of soluble Nur77 remaining at each temperature by western blotting.
-
A binding ligand will stabilize the protein, leading to a higher melting temperature.
-
-
Reporter Gene Assay: This assay measures the transcriptional activity of Nur77.
-
Co-transfect cells with a plasmid expressing a Gal4-Nur77 LBD fusion protein and a reporter plasmid containing a Gal4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with the test compound.
-
Measure the reporter gene activity (e.g., luminescence). An agonist will increase reporter activity, while an antagonist will decrease it.[14]
-
In Vivo Xenograft Mouse Model
This model is essential for evaluating the antitumor efficacy of a compound in a living organism.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Measurement:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) or the vehicle control to the mice according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for the evaluation of novel anticancer compounds.
Caption: Simplified MAPK/JNK signaling pathway implicated in methuosis.
Caption: Cellular pathway of methuosis induction.
Conclusion
The this compound derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent in vitro cytotoxicity and in vivo tumor growth inhibition. Their mechanisms of action, including the induction of methuosis and modulation of signaling pathways like MAPK/JNK and targets such as Nur77, offer promising avenues for the development of novel cancer therapies. This guide provides a foundational comparison with other known anticancer agents, highlighting the need for continued research and standardized experimental protocols to fully elucidate the therapeutic potential of this class of compounds. The provided methodologies and workflows are intended to support the robust and reproducible evaluation of these and other novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
In Vivo Validation of a 5-(Pyridin-3-yl)-1H-indole Derivative as a Potent Anti-Cancer Agent
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo anti-cancer activity of a novel 5-(Pyridin-3-yl)-1H-indole derivative, compound 12A, against standard-of-care chemotherapeutics. The data presented is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Compound 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide, has been identified as a potent inducer of methuosis, a non-apoptotic form of cell death, in cancer cells.[1][2][3] This guide focuses on its performance in a preclinical xenograft model of human triple-negative breast cancer (MDA-MB-231), a particularly aggressive form of the disease.
Performance Comparison
The in vivo efficacy of compound 12A was evaluated in an MDA-MB-231 xenograft mouse model and compared to historical data for the standard chemotherapeutic agents doxorubicin and paclitaxel in similar models.
| Compound | Dosage and Administration | Tumor Growth Inhibition | Key Findings | Reference |
| Compound 12A | 50 mg/kg, intraperitoneal injection | Significant tumor growth inhibition | Well-tolerated with no significant body weight loss. Induces methuosis in tumor cells. | [1] |
| Doxorubicin | 5 mg/kg, intravenous injection | ~50% reduction in tumor volume | Effective in reducing tumor growth, but can be associated with toxicity. | [4] |
| Paclitaxel | 15 mg/kg, intraperitoneal injection | T/C = 6.5% (Treated/Control tumor volume) | Strong antitumor activity. | [5] |
Signaling Pathway and Experimental Workflow
Compound 12A induces methuosis in cancer cells through the activation of the MAPK/JNK signaling pathway.[1][3] The experimental workflow for the in vivo validation of compound 12A is a standard xenograft model.
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Cell Implantation: A suspension of MDA-MB-231 cells (typically 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. Compound 12A is administered via intraperitoneal injection at a dose of 50 mg/kg daily. The control group receives a vehicle control.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2. At the end of the study, mice are euthanized, and tumors are excised for further analysis.
MAPK/JNK Pathway Activation Assay
-
Cell Treatment: Cancer cells (e.g., HeLa or MDA-MB-231) are treated with varying concentrations of compound 12A for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blot Analysis: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for total and phosphorylated forms of JNK and ERK1/2.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the ratio of phosphorylated to total JNK and ERK1/2 indicates activation of the MAPK/JNK pathway.[1]
References
- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Benchmarking 5-(Pyridin-3-yl)-1H-indole Derivatives Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5-(Pyridin-3-yl)-1H-indole derivatives, a promising scaffold for novel cancer immunotherapy agents, against well-established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The data presented herein is compiled from publicly available research to facilitate the evaluation of this compound class in the context of current drug discovery efforts.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan to kynurenine.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[1][2] Inhibition of IDO1 is a clinically validated strategy in cancer immunotherapy aimed at restoring anti-tumor immune responses.
The this compound scaffold has emerged as a promising foundation for the development of novel IDO1 inhibitors. This guide benchmarks a representative derivative of this class against three well-characterized IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat (BMS-986205).
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of a lead this compound-4,7-dione derivative and the benchmark inhibitors against IDO1. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the inhibitor required to reduce IDO1 activity by 50%.
| Compound/Scaffold | Enzymatic IC50 (nM) | Cellular IC50/EC50 (nM) | Cell Line |
| This compound-4,7-dione derivative | 160 | Micromolar potency | HeLa |
| Epacadostat (INCB24360) | ~10 | ~7.4 | HeLa |
| Navoximod (GDC-0919) | 28 | 70 (EC50) | HeLa |
| Linrodostat (BMS-986205) | 1.7 | 1.7 | HeLa |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the IDO1 signaling pathway and the general workflow for assessing inhibitor potency.
Caption: IDO1 pathway, inhibitor action, and assay workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Recombinant Human IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
1. Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant human IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the formation of kynurenine by reading the absorbance at 321 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
1. Reagents and Materials:
-
HeLa (human cervical cancer) or SK-OV-3 (human ovarian cancer) cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid or HPLC analysis)
-
Incubator (37°C, 5% CO2)
-
Plate reader or HPLC system
2. Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or a vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. A common method involves adding trichloroacetic acid to precipitate proteins, followed by the addition of p-dimethylaminobenzaldehyde, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at 480 nm. Alternatively, HPLC can be used for more precise quantification.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control and determine the IC50/EC50 value.
References
Assessing the Selectivity of 5-(Pyridin-3-yl)-1H-indole Derivatives as IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. A variety of small molecule inhibitors are in development, with the 5-(Pyridin-3-yl)-1H-indole scaffold showing promise. This guide provides a comparative analysis of a key derivative from this series, this compound-4,7-dione, against other well-characterized IDO1 inhibitors.
Comparative Selectivity and Potency of IDO1 Inhibitors
The selectivity of an IDO1 inhibitor is crucial to minimize off-target effects and enhance therapeutic efficacy. The primary off-targets of concern are the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also play roles in tryptophan metabolism. The following table summarizes the reported potency and selectivity of this compound-4,7-dione and leading clinical-stage IDO1 inhibitors.
| Compound | Target | IC50 / Ki | Selectivity vs. IDO2 | Selectivity vs. TDO | Mechanism of Action |
| This compound-4,7-dione derivative | IDO1 | 0.16 µM (IC50)[1] | Data not available | Data not available | Reversible Competitive[2] |
| Epacadostat (INCB024360) | IDO1 | ~10 nM (cellular IC50)[3][4][5] | >1000-fold | >1000-fold | Reversible Competitive[3] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 nM (cellular IC50) | Highly selective | >1000-fold | Irreversible |
| Navoximod (GDC-0919) | IDO1 | 7 nM (Ki) | Data not available | Data not available | Not specified |
Note: The IC50 value for the this compound-4,7-dione derivative is for an N-alkyl substituted version, which was identified as the most promising from its series[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: IDO1 pathway in the tumor microenvironment.
Caption: Workflow for assessing IDO inhibitor selectivity.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme to the reaction mixture.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the absorbance at 480 nm after adding Ehrlich's reagent, or use HPLC to quantify kynurenine.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of a compound on IDO1 in a cellular context.
Materials:
-
HeLa or other suitable cancer cell line that expresses IDO1 upon stimulation
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plate
-
Trichloroacetic acid
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate the cells with the compound for a specified period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Add trichloroacetic acid to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge to remove the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Generate a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the percent inhibition of kynurenine production and determine the cellular EC50 value.
Conclusion
The this compound-4,7-dione scaffold represents a promising starting point for the development of novel IDO1 inhibitors. The identified N-alkyl substituted derivative demonstrates moderate, micromolar potency against the IDO1 enzyme[1]. However, to fully assess its therapeutic potential, further studies are required to determine its selectivity against the related enzymes IDO2 and TDO. Comparison with clinical-stage inhibitors like Epacadostat and Linrodostat, which exhibit high potency and selectivity, highlights the benchmark for new candidates in this class. The provided experimental protocols offer a framework for conducting these crucial selectivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Putative Biological Activity of 5-(Pyridin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established synthetic routes for 5-(Pyridin-3-yl)-1H-indole, a heterocyclic scaffold of interest in medicinal chemistry. While direct experimental data on the reproducibility and biological testing of the parent this compound is limited in publicly available literature, this document outlines common and effective synthetic strategies. The biological significance is inferred from the activities of its more complex derivatives.
Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the formation of a carbon-carbon bond between the 5-position of an indole ring and the 3-position of a pyridine ring. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation. Below is a comparison of the most common approaches.
| Synthetic Route | Reactants | Catalyst/Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 5-Bromoindole and Pyridine-3-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) | High functional group tolerance; commercially available and stable boronic acids; generally high yields; environmentally benign byproducts.[1][2][3] | Potential for side reactions like homo-coupling; requires careful optimization of catalyst, ligand, and base.[2] |
| Stille Coupling | 5-Stannylindole and 3-Bromopyridine (or vice versa) | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups; stannanes are often stable and can be purified by chromatography.[4][5] | Toxicity of organotin compounds and byproducts is a major drawback; stoichiometric tin waste.[4][5] |
| Negishi Coupling | 5-Haloindole and 3-Pyridylzinc halide (or vice versa) | Pd or Ni catalyst | High reactivity and yields; organozinc reagents are generally more reactive than organoboranes and organostannanes.[6][7] | Organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions; preparation of the organozinc reagent can be challenging.[6][7] |
| Buchwald-Hartwig Amination | This reaction is for C-N bond formation and not directly applicable for the C-C bond required for this compound synthesis. It is used for synthesizing amino-substituted derivatives.[8][9] | - | - | - |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions to synthesize this compound. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature is often necessary for achieving high yields.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromoindole (1.0 equivalent), pyridine-3-boronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) (this cycle is repeated three times).
-
A degassed solvent (e.g., a mixture of dioxane and water, or DMF) is added.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added under a positive pressure of the inert gas.
-
The reaction mixture is heated to a temperature ranging from 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.[10]
Visualizations
Experimental Workflow: Cross-Coupling Synthesis
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 5-(Pyridin-3-yl)-1H-indole Derivatives in Anticancer Research
The 5-(pyridin-3-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse anticancer activities. This guide provides a head-to-head comparison of three distinct classes of these derivatives, focusing on their mechanisms of action, in vitro efficacy, and the key signaling pathways they modulate. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Overview of Compared Derivative Classes
This guide examines three series of this compound derivatives, each targeting a different anticancer mechanism:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: This class, featuring a 1H-indole-4,7-dione core, aims to counteract tumor immune escape by inhibiting the IDO1 enzyme, which is overexpressed in many tumor microenvironments.[1]
-
Methuosis Inducers: These derivatives, characterized by a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide structure, trigger a non-apoptotic form of cell death called methuosis, which involves extensive cytoplasmic vacuolization.[2]
-
Nur77 Modulators: This series, with a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide backbone, targets the orphan nuclear receptor Nur77 to induce apoptosis in cancer cells.[3][4]
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory and cytotoxic activities of representative derivatives from each class against their respective targets and cancer cell lines.
Class 1: IDO1 Inhibitors (this compound-4,7-diones)
This series was evaluated for its ability to inhibit the IDO1 enzyme, a key target in cancer immunotherapy. The structure-activity relationship (SAR) demonstrated that the this compound-4,7-dione is a promising scaffold for IDO1 inhibitors.[1] Enzyme kinetics experiments suggest these compounds may act as reversible competitive inhibitors of IDO1.[1]
| Compound ID | Modifications | Enzymatic IC50 (μM)[1][5] | Cellular IC50 (μM)[1][5] |
| 6a | R = H | >50 | >50 |
| 6b | R = Methyl | 1.15 ± 0.12 | 1.34 ± 0.15 |
| 6c | R = Ethyl | 0.43 ± 0.05 | 0.51 ± 0.04 |
| 6d | R = n-Propyl | 0.16 ± 0.02 | 0.25 ± 0.03 |
| 6e | R = n-Butyl | 0.21 ± 0.03 | 0.33 ± 0.04 |
| 6f | R = Isopropyl | 0.25 ± 0.02 | 0.41 ± 0.05 |
| 6g | R = Benzyl | 0.89 ± 0.09 | 0.95 ± 0.11 |
Class 2: Methuosis Inducers (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides)
These compounds were assessed for their ability to induce vacuolization and their cytotoxic effects against various cancer cell lines. Several derivatives exhibited potent vacuole-inducing activity and broad-spectrum cytotoxicity against cancer cells while showing low toxicity to normal cells.[2][6]
| Compound ID | Modifications (R group on hydrazone) | HeLa IC50 (μM)[2][6] | MDA-MB-231 IC50 (μM)[2][6] | HepG2 IC50 (μM)[2][6] |
| 12g | 4-cyanophenyl | 1.2 ± 0.1 | 1.3 ± 0.2 | 1.5 ± 0.1 |
| 12i | 4-(trifluoromethyl)phenyl | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.3 ± 0.2 |
| 12n | 3,4,5-trimethoxyphenyl | 1.5 ± 0.2 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| 12A | 4-(dimethylamino)phenyl | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.4 ± 0.1 |
Class 3: Nur77 Modulators (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides)
This series of compounds was designed to target the orphan nuclear receptor Nur77, leading to apoptosis. Compound 8b, in particular, showed potent activity against several liver cancer cell lines with lower toxicity than the reference compound, celastrol.[3][4]
| Compound ID | Modifications (R group on amide) | HepG2 IC50 (μM)[3][4] | Huh7 IC50 (μM)[3][4] | SMMC-7721 IC50 (μM)[3][4] |
| 8a | 4-fluorobenzyl | 2.15 ± 0.21 | 3.56 ± 0.32 | 4.12 ± 0.45 |
| 8b | 4-chlorobenzyl | 1.02 ± 0.11 | 1.89 ± 0.17 | 2.05 ± 0.22 |
| 8c | 4-bromobenzyl | 1.33 ± 0.14 | 2.17 ± 0.24 | 2.58 ± 0.29 |
| 8d | 4-methylbenzyl | 3.48 ± 0.35 | 5.21 ± 0.56 | 6.13 ± 0.67 |
| 8e | 4-methoxybenzyl | 4.12 ± 0.42 | 6.33 ± 0.68 | 7.04 ± 0.78 |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these derivatives stem from their modulation of distinct cellular signaling pathways.
IDO1 Inhibition Pathway
IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[7][8] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and accumulation of kynurenine metabolites. This suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells, thereby allowing the tumor to evade the immune system.[8] this compound-4,7-dione derivatives inhibit IDO1, thus restoring the tryptophan levels and reducing kynurenine production, which in turn helps to reactivate the anti-tumor immune response.
Methuosis and the MAPK/JNK Pathway
Methuosis is a type of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[9] The lead compound 12A from the indole-2-carbohydrazide series has been shown to induce methuosis by activating the MAPK/JNK signaling pathway.[2][10] This activation leads to a cascade of events, including phosphorylation of downstream targets that ultimately contribute to metabolic failure and cell death.[9][11]
Nur77-Mediated Apoptosis
Nur77 is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria upon certain stimuli.[12][13] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein.[14] This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[14] The 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives bind to Nur77, promoting its mitochondrial targeting and initiating this apoptotic pathway.[3]
Experimental Protocols
The data presented in this guide were primarily generated using standardized in vitro assays.
IDO1 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of compounds on the activity of recombinant human IDO1 enzyme.
-
Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 6.5), the reducing agent ascorbate, the electron carrier methylene blue, catalase, and the enzyme substrate L-tryptophan.[15]
-
Incubation: Recombinant IDO1 enzyme is pre-incubated with various concentrations of the test compound. The reaction is initiated by adding L-tryptophan. The mixture is incubated at 37°C.[15]
-
Reaction Termination: The reaction is stopped by adding trichloroacetic acid (TCA).[15]
-
Hydrolysis: The mixture is heated to hydrolyze the product, N-formylkynurenine, to kynurenine.[15]
-
Detection: Kynurenine concentration is quantified. This can be done colorimetrically by adding p-dimethylaminobenzaldehyde (DMAB), which forms a yellow product measured at 480 nm, or by using more sensitive methods like HPLC.[15][16]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.[17]
-
Incubation: The plates are incubated for a specified duration (typically 48 to 72 hours) to allow the compounds to exert their effects.[19]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[17][18]
-
Formazan Solubilization: After a few hours of incubation, a solubilizing agent (such as DMSO or an SDS solution) is added to dissolve the insoluble formazan crystals.[17]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.[17]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. The three classes of derivatives highlighted in this guide—IDO1 inhibitors, methuosis inducers, and Nur77 modulators—demonstrate potent in vitro activity through distinct and important cancer-related pathways. While the IDO1 inhibitors represent an immunotherapeutic approach, the methuosis inducers and Nur77 modulators offer direct cytotoxic strategies. The comparative data presented herein underscores the potential of this chemical core and provides a valuable resource for researchers in the field of oncology and drug discovery to guide further optimization and development of these promising compounds.
References
- 1. Discovery of this compound-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortislife.com [fortislife.com]
- 9. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(Pyridin-3-yl)-1h-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential, immediate safety and logistical information for the proper disposal of 5-(Pyridin-3-yl)-1h-indole, based on general best practices for similar chemical structures.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on information for structurally related compounds, including indole and pyridine derivatives. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, which include potential for skin and eye irritation, toxicity upon ingestion or skin contact, and harm to aquatic life, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Work in a well-ventilated area, preferably within a chemical fume hood, when handling the compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Place all waste in a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely sealed when not in use.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand, or a commercial absorbent).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report any spills to your laboratory supervisor or EHS department.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a certified chemical waste disposal service.[1][2]
-
Follow your institution's specific procedures for waste pickup requests.
-
Do not dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination, as similar compounds are noted to be very toxic to aquatic life.[2]
-
Quantitative Data for Hazard Assessment
While specific quantitative data for this compound is not available, the table below outlines the types of data typically found in a Safety Data Sheet for similar compounds. This information is critical for a full risk assessment.
| Data Point | Typical Value Range for Related Compounds | Significance |
| LD50 (Oral, Rat) | 891 mg/kg (Pyridine)[3] | Indicates the lethal dose for 50% of a test population, signifying toxicity if ingested. |
| LD50 (Dermal, Rabbit) | 1121 mg/kg (Pyridine)[3] | Indicates the lethal dose through skin contact, highlighting the importance of wearing gloves. |
| Occupational Exposure Limits (TWA) | 1 ppm (Pyridine)[3] | The time-weighted average concentration for a normal 8-hour workday and 40-hour workweek to which nearly all workers may be repeatedly exposed. |
Experimental Protocols Cited
The disposal procedures outlined are standard laboratory safety protocols and do not involve experimental methodologies. They are based on established guidelines for handling and disposing of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-(Pyridin-3-yl)-1h-indole
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Pyridin-3-yl)-1h-indole. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Risk Assessment
-
Skin Irritation : May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled : Similar compounds can be harmful if ingested or inhaled.[3][4]
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5][6]
| PPE Category | Item | Standard/Specification |
| Eye and Face | Chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing or handling larger quantities. | Must meet ANSI Z87.1 standard.[7][8] |
| Hand | Chemically resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[7][9] | Consult manufacturer's glove compatibility chart.[7] |
| Body | A fully buttoned, flame-resistant laboratory coat.[8] | Should cover all exposed skin. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust formation is likely.[1] | Use based on exposure assessment.[7] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[7][8] | No sandals or perforated shoes.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Ensure a certified laboratory chemical fume hood is fully operational.[9]
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][9]
- Gather all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for the handling of this compound.
2. Handling:
- Always handle the compound within the designated area of the chemical fume hood to avoid inhalation of dust or vapors.[9]
- Wear the mandatory PPE at all times.
- Avoid direct contact with the skin, eyes, and clothing.[1]
- Use appropriate tools (spatulas, weighing paper) to handle the solid compound. Avoid creating dust.[1]
- If creating a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling and Cleanup:
- Decontaminate all surfaces and equipment used in the procedure.
- Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
- Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.[10]
- Wash hands thoroughly with soap and water after removing gloves.[1]
- Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][11] Keep away from strong oxidizing agents.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[10]
-
Solid Waste :
-
Liquid Waste :
-
Container Rinsing :
-
Waste Pickup :
-
Store waste containers in a designated hazardous waste accumulation area.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[10]
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties for the closely related compound, 1-(pyridin-3-yl)-1H-indole.
| Property | Value | Source |
| Molecular Formula | C13H10N2 | [12] |
| Molecular Weight | 194.23 g/mol | [12] |
| XLogP3 | 2.6 | [12] |
| Hydrogen Bond Donor Count | 0 | [12] |
| Hydrogen Bond Acceptor Count | 2 | [12] |
| Rotatable Bond Count | 1 | [12] |
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. 1-(pyridin-3-yl)-1H-indole | C13H10N2 | CID 13490348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
